Technical Documentation Center

7-Nitro-9h-fluorene-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Nitro-9h-fluorene-1-carboxylic acid
  • CAS: 7145-75-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics, Synthesis, and Analytical Profiling of 7-Nitro-9H-fluorene-1-carboxylic Acid (7-NFCA)

Executive Summary In the fields of advanced organic synthesis, environmental toxicology, and drug development, rigid bifunctional scaffolds serve as critical building blocks. 7-Nitro-9H-fluorene-1-carboxylic acid (common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced organic synthesis, environmental toxicology, and drug development, rigid bifunctional scaffolds serve as critical building blocks. 7-Nitro-9H-fluorene-1-carboxylic acid (commonly abbreviated as 7-NFCA) is a highly specialized nitrated polycyclic aromatic hydrocarbon (NPAH)[1]. Featuring a planar fluorene core, an electron-withdrawing nitro group at the C7 position, and a versatile carboxylic acid at the C1 position, this molecule offers unique electronic properties and orthogonal functionalization sites.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing researchers with the mechanistic causality behind its synthesis, a self-validating analytical framework for its isolation, and insights into its utility in modern drug discovery.

Molecular Architecture & Physicochemical Profile

The chemical behavior of 7-NFCA is dictated by its rigid, nearly planar biphenyl system bridged by a C9 methylene group. The C1-carboxylic acid introduces steric bulk near the C9 bridgehead, while the C7-nitro group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects across the conjugated system. This electronic pull increases the acidity of the C9 protons, a feature that can be exploited in downstream Knoevenagel condensations or alkylations.

Quantitative Physicochemical Data

To facilitate experimental planning, the foundational properties of 7-NFCA are summarized below, sourced from established chemical registries like 2[2] and 3[3].

PropertyValue
IUPAC Name 7-Nitro-9H-fluorene-1-carboxylic acid
CAS Registry Number 7145-75-7
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol
Structural Classification Nitrated Polycyclic Aromatic Hydrocarbon (NPAH)
Primary UV Absorbance ~254 nm
H-Bond Donors / Acceptors 1 / 4

Mechanistic Synthetic Strategy

The synthesis of 7-NFCA relies on the regioselective electrophilic aromatic substitution of 9H-fluorene-1-carboxylic acid. Because the C1-carboxylic acid is an electron-withdrawing, meta-directing group, the unsubstituted ring (positions 5-8) is significantly more nucleophilic. Nitration predominantly occurs at the C7 position, which is para to the central biphenyl C-C bond, minimizing steric clashes.

Synthesis_Pathway A 9H-Fluorene-1-carboxylic Acid B Electrophilic Nitration A->B Regioselective Substitution C 7-Nitro-9H-fluorene-1-carboxylic Acid B->C Precipitation & Isolation D Amidation / Esterification C->D C1-Position Activation E Nitro Reduction C->E C7-Position Derivatization

Figure 1: Synthetic workflow and downstream derivatization pathways for 7-NFCA.

Self-Validating Protocol: Regioselective Nitration
  • Step 1: Dissolution & Activation. Dissolve 10 mmol of 9H-fluorene-1-carboxylic acid in 20 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a moderately polar solvent that stabilizes the nitronium ion without promoting oxidative degradation of the delicate C9 methylene bridge into fluorenone.

  • Step 2: Electrophilic Addition. Cool the reaction vessel to 0°C. Dropwise add 1.1 equivalents of fuming nitric acid (HNO₃) dissolved in 5 mL of acetic acid over 30 minutes.

    • Causality: Maintaining 0°C kinetically favors mono-nitration at the most electron-rich C7 position and prevents runaway exothermic di-nitration.

  • Step 3: In-Process Control (IPC). After 2 hours, sample 10 µL, quench in water, extract with ethyl acetate, and run TLC (DCM:MeOH 9:1).

    • Validation: The disappearance of the starting material and the emergence of a highly UV-active, lower-Rf yellow spot confirms complete conversion.

  • Step 4: Quenching & Isolation. Pour the mixture over 100 g of crushed ice. Filter the resulting yellow precipitate and wash with cold water until the filtrate is pH neutral.

  • Step 5: Purification. Recrystallize from an ethanol/water mixture to yield pure 7-NFCA.

Analytical Profiling & Chromatographic Isolation

Because 7-NFCA is classified as an NPAH, it is frequently analyzed in environmental and toxicological matrices. The analytical challenge lies in its dual nature: the hydrophobic fluorene core causes matrix retention, while the polar carboxylic acid causes peak tailing on standard reversed-phase columns if not properly suppressed. The following protocol is adapted from established methodologies for the4[4].

HPLC_Methodology S1 Matrix Extraction (DCM) S2 SPE Clean-up (Silica Cartridge) S1->S2 Hexane Wash S3 RP-HPLC Separation (ODS, MeCN/H2O) S2->S3 DCM Elution S4 Detection (UV 254nm / MS) S3->S4 Peak Integration

Figure 2: Standardized HPLC-UV/MS analytical workflow for nitrated PAHs.

Self-Validating Protocol: HPLC-UV/MS Profiling
  • Step 1: Matrix Extraction. Extract the sample using dichloromethane (DCM).

    • Causality: DCM provides optimal solvation for moderately polar NPAHs like 7-NFCA, achieving ~95% recovery compared to non-polar solvents[1].

  • Step 2: Solid Phase Extraction (SPE). Load the extract onto a silica SPE cartridge. Wash with 3 mL hexane, then elute with 6 mL DCM.

    • Causality: The hexane wash strips away aliphatic hydrocarbon interferences. The subsequent DCM elution selectively recovers the NPAH fraction without co-eluting highly polar matrix contaminants[1].

  • Step 3: Chromatographic Separation. Inject 10 µL onto an ODS (C18) column (e.g., 250 × 2.1 mm). Run a gradient of 24% to 80% acetonitrile in water containing 0.1% formic acid over 30 minutes at 35°C[4].

    • Causality: The acidic modifier (formic acid) suppresses the ionization of the C1-carboxylic acid, ensuring sharp peak shapes and theoretical plate counts exceeding 20,000.

  • Step 4: System Suitability & Validation. Spike the sample with 2-fluoro-7-nitrofluorene as an internal standard[1].

    • Validation: Consistent retention time ratios between 7-NFCA and the internal standard validate the run against matrix suppression effects, ensuring quantitative reliability.

Applications in Drug Discovery & Toxicology

Biomarker in Mutagenicity Studies

Due to its structural classification, 7-NFCA is frequently utilized as a reference standard in Ames mutagenicity assays. The biological reduction of the nitro group to a hydroxylamine by bacterial nitroreductases forms reactive electrophiles that intercalate with DNA, making it a critical compound for calibrating toxicological screening assays[1].

Bifunctional Scaffold for Medicinal Chemistry

In drug development, 7-NFCA acts as a highly rigid, dual-addressable spacer.

  • C1-Amidation: The carboxylic acid can be activated (via HATU or EDC/NHS) to form stable amides with primary amines, often used in the synthesis of PARP inhibitors or target-binding ligands.

  • C7-Reduction: The nitro group can be catalytically reduced (Pd/C, H₂) to an aniline derivative. This newly formed amine can then be reacted with sulfonyl chlorides or isocyanates, allowing 7-NFCA to serve as a rigid linear linker in PROTACs (Proteolysis Targeting Chimeras) or dual-pharmacophore therapeutics.

References

  • Department of Science Service (DSS). "Critical Review: High-performance liquid chromatography of nitrated polycyclic aromatic hydrocarbons." Available at: [Link]

  • ResearchGate. "High-performance liquid chromatography of nitrated polycyclic aromatic hydrocarbons." Journal of Chromatography A. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 7-Nitro-9H-fluorene-1-carboxylic Acid

Executive Summary In the development of advanced therapeutics and organic electronic materials, polycyclic aromatic compounds (PACs) serve as critical structural scaffolds. Among these, 7-Nitro-9H-fluorene-1-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced therapeutics and organic electronic materials, polycyclic aromatic compounds (PACs) serve as critical structural scaffolds. Among these, 7-Nitro-9H-fluorene-1-carboxylic acid (CAS RN: 7145-75-7) is a highly valued intermediate. Its rigid biphenyl-like core, coupled with orthogonal functional groups (a carboxylic acid for amide coupling and a nitro group for subsequent reduction to an amine), makes it an ideal precursor for synthesizing complex metal-coordinate anticancer agents and biologically active fluorenone derivatives 1.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the causality behind its physicochemical metrics, the mechanistic logic of its regioselective synthesis, and the self-validating analytical protocols required to confirm its exact mass during drug development workflows.

Quantitative Data & Physicochemical Profile

A common pitfall in early-stage drug development is conflating molecular weight with exact mass during analytical validation.

  • Molecular Weight (255.23 g/mol ) is the weighted average mass of the molecule based on the natural terrestrial abundance of all isotopes 2. This value is strictly used for macroscopic stoichiometric calculations (e.g., weighing reagents for bulk synthesis).

  • Exact Mass / Monoisotopic Mass (255.05316 Da) is the calculated mass of the molecule containing only the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O) 3. This is the critical target value for High-Resolution Mass Spectrometry (HRMS) identification.

Table 1: Physicochemical Summary
ParameterValueAnalytical Significance
Chemical Name 7-Nitro-9H-fluorene-1-carboxylic acidIUPAC nomenclature defining regiochemistry.
CAS Registry Number 7145-75-7Unique identifier for procurement and safety .
Linear Formula C 14​ H 9​ NO 4​ Determines the theoretical isotopic distribution pattern .
Molecular Weight 255.23 g/mol Utilized for calculating molar equivalents in synthesis 2.
Monoisotopic Exact Mass 255.05316 DaTarget value for HRMS structural confirmation 3.

Mechanistic Synthesis & Regioselectivity

The synthesis of 7-Nitro-9H-fluorene-1-carboxylic acid relies on the electrophilic aromatic substitution (nitration) of 9H-fluorene-1-carboxylic acid 4.

The Causality of Regioselectivity: Why does the nitro group direct specifically to the 7-position? The regiochemistry is dictated by the electronic environment of the fluorene core. The carboxylic acid at C-1 exerts a strong electron-withdrawing (deactivating) effect on the "A-ring". Consequently, the electrophilic nitronium ion ( NO2+​ ) preferentially attacks the more electron-rich "B-ring". Due to the steric hindrance of the C-9 bridge and the para-directing nature of the biphenyl linkage, kinetic trapping at sub-zero temperatures directs the substitution almost exclusively to the 7-position, preventing over-nitration.

Self-Validating Synthetic Protocol
  • Starting Material Preparation: Dissolve 1.0 eq of 9H-fluorene-1-carboxylic acid in glacial acetic acid. Causality: Acetic acid acts as both a solvent and a mild proton donor to stabilize the nitronium intermediate.

  • Nitration: Slowly add a stoichiometric amount of fuming nitric acid dropwise while maintaining the reaction vessel at 0–5 °C. Causality: Strict thermal control prevents oxidative cleavage of the C-9 methylene bridge and suppresses dinitration.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexane:EtOAc 7:3). The system is self-validating: the disappearance of the starting material and the emergence of a bright yellow, UV-active spot at a lower Rf​ (due to increased polarity from the nitro group) confirms reaction completion.

  • Isolation: Pour the mixture into vigorously stirred crushed ice to precipitate the crude 7-Nitro-9H-fluorene-1-carboxylic acid. Filter and wash with cold water.

  • Purification: Recrystallize from hot ethanol to yield the pure product.

Synthesis A 9H-fluorene-1-carboxylic acid (Starting Material) B Nitration Mixture (HNO3 / AcOH) Temp: 0-5°C A->B Dropwise addition C Electrophilic Aromatic Substitution (Regioselective at C-7) B->C Kinetic control D 7-Nitro-9H-fluorene-1-carboxylic acid (Crude Product) C->D Ice water precipitation E Recrystallization (Glacial Acetic Acid) D->E Impurity removal F Pure Product Exact Mass: 255.0532 Da E->F Yield: >85%

Synthetic workflow for 7-Nitro-9H-fluorene-1-carboxylic acid via regioselective nitration.

Analytical Validation via High-Resolution Mass Spectrometry (HRMS)

To confirm the exact mass of 255.05316 Da, HRMS is mandatory. In my experience, fluorene-carboxylic acids exhibit poor ionization efficiency in positive-ion mode due to the lack of basic functional groups. However, the carboxylic acid moiety readily undergoes deprotonation.

The Causality of Ionization Mode: By leveraging negative-ion electrospray ionization (ESI-), we generate a highly stable [M−H]− pseudo-molecular ion at m/z 254.0453 (calculated as 255.05316 Da - 1.00783 Da for the lost proton). This choice eliminates the complex adduct formation (e.g., [M+Na]+ , [M+K]+ ) typically seen in positive mode, ensuring a cleaner spectrum.

Self-Validating HRMS Protocol
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade Methanol.

  • Internal Calibration: Spike the sample with a known internal standard (e.g., Leucine Enkephalin, exact mass 555.2771 Da). Causality: The internal standard locks the mass axis and corrects for instrumental drift in real-time.

  • Data Acquisition: Inject via direct infusion into an ESI-TOF mass spectrometer operating in negative ion mode.

  • Validation Check: Extract the exact mass chromatogram for m/z 254.0453. The system is self-validating: if the internal standard mass is accurate to within 1 ppm, but the target mass (254.0453) deviates by >5 ppm, the compound identity is rejected, and the batch is flagged for re-purification.

HRMS S1 Sample Preparation (1 µg/mL in MeOH) S2 ESI-TOF MS (Negative Mode) S1->S2 Direct Infusion S3 Mass Analyzer (Resolution > 50,000) S2->S3 Deprotonation S4 Data Processing (Isotope Pattern Matching) S3->S4 Peak Extraction S5 Confirmation [M-H]- m/z = 254.0453 S4->S5 Mass Error < 5 ppm

HRMS validation workflow for exact mass confirmation in negative ion mode.

Applications in Advanced Therapeutics

The precise structural geometry of 7-Nitro-9H-fluorene-1-carboxylic acid makes it an invaluable precursor in medicinal chemistry. Following the reduction of the nitro group to an amine, the scaffold can be converted into Schiff base ligands. These fluorenone-based ligands are actively utilized to synthesize novel first-row transition metal complexes (e.g., Co(II), Ni(II), Cu(II)) which exhibit potent DNA cleavage properties and promising anticancer activities 5. Furthermore, the highly fluorescent nature of the fluorene group allows these derivatives to function as integrated fluorescent tags in cellular tracking studies 6.

References

  • Hoffman Fine Chemicals. "CAS 7145-75-7 | 7-Nitro-9H-fluorene-1-carboxylic acid." Hoffman Fine Chemicals Catalog. Available at: 2

  • Sigma-Aldrich. "7-nitro-9H-fluorene-1-carboxylic acid AldrichCPR." Sigma-Aldrich Product Specifications. Available at:

  • PubChemLite. "C14H9NO4 - Explore Exact Mass Data." PubChemLite Database. Available at: 3

  • Benchchem. "7-Nitro-9h-fluorene-1-carboxylic acid | 7145-75-7." Benchchem Synthesis Applications. Available at: 1

  • Weisburger et al. "Synthesis and Characterization of Starting Materials (Supporting Information)." Amazon S3 Hosted Literature. Available at:4

  • ResearchGate. "Scorpionate Ligand Derived from 1-Amino-9H-Fluoren-9-ol and its Metal (II) Complexes as Potential Anticancer Agents." Journal of Organometallic Chemistry. Available at: 5

  • ResearchGate. "Synthesis of Novel Metal (II) Complexes Tailored from 9-Oxo-9H-fluorene-1-carboxylic Acid via Green Protocol." ResearchGate Publications. Available at: 6

Sources

Foundational

Thermodynamic Solvation and Analytical Profiling of 7-Nitro-9H-fluorene-1-carboxylic Acid in Polar Aprotic Media

Executive Summary The rational design of chemical processes and pharmaceutical formulations requires a rigorous understanding of solute-solvent interactions. 7-Nitro-9H-fluorene-1-carboxylic acid (CAS RN: 7145-75-7)[1],...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical processes and pharmaceutical formulations requires a rigorous understanding of solute-solvent interactions. 7-Nitro-9H-fluorene-1-carboxylic acid (CAS RN: 7145-75-7)[1], presents a unique solvation challenge. Characterized by a rigid, planar fluorene core, a strongly electron-withdrawing nitro group at the C7 position, and a hydrogen-bond donating carboxylic acid at the C1 position, this compound exhibits extreme resistance to dissolution in non-polar and weakly polar media.

This technical guide explores the thermodynamic causality behind the solubility profile of this compound in polar aprotic solvents. By moving beyond simplistic dielectric constant correlations, we establish a self-validating analytical framework for quantifying solubility, ensuring that physical form conversions (such as solvate formation) do not compromise the integrity of the data.

The Thermodynamics of Solvation: Causality Over Correlation

The dissolution of a crystalline solid is a thermodynamic competition between the energy required to disrupt the crystal lattice (endothermic) and the energy released upon solute-solvent cavity formation and interaction (exothermic).

The Lattice Energy Barrier

The 9H-fluorene backbone is highly planar, promoting extensive π−π stacking in the solid state. Furthermore, the carboxylic acid groups form strong intermolecular hydrogen-bonded dimers. The addition of the 7-nitro group—a potent electron-withdrawing group (EWG)—pulls electron density away from the fluorene ring via resonance and inductive effects. This polarization increases the acidity of the C1-carboxylic acid, strengthening the dimer hydrogen bonds and further elevating the lattice energy.

The Role of Hydrogen Bond Acceptor (HBA) Propensity

A common misconception in solvent selection is relying solely on a solvent's dielectric constant ( ε ) or dipole moment. For example, Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) possess nearly identical dielectric constants (37.5 and 36.7, respectively). However, fluorene-1-carboxylic acid derivatives exhibit instantaneous crystallization and poor solubility (< 1 mg/mL) in MeCN, while demonstrating robust solubility (~25 mg/mL) in DMF[2].

The causality lies in the Kamlet-Taft hydrogen bond acceptor (HBA) parameter ( β ). The sp-hybridized nitrogen of MeCN ( β=0.31 ) is a weak acceptor. In contrast, polar aprotic solvents like DMF ( β=0.69 ) and Dimethyl sulfoxide (DMSO, β=0.76 ) act as potent H-bond acceptors. Extensive 1 H-NMR and computational studies on the micro-solvation of –COOH groups in neat DMSO confirm that complex formation is entropically driven, with the solvent's oxygen atom undergoing multiple strong interactions with the carboxyl proton[3]. This specific dipole interaction is required to break the carboxylic acid dimers of the fluorene solute.

Logical relationship of thermodynamic solvation forces in polar aprotic media.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and empirical data from analogous fluorene-carboxylic acid systems[2],[3], the solubility profile of 7-Nitro-9H-fluorene-1-carboxylic acid is summarized below. The data highlights the critical divergence between purely polar solvents (MeCN) and polar, high-HBA solvents (DMSO, DMF, NMP).

Table 1: Comparative Solubility Profile in Polar Aprotic Solvents at 25.0 °C

SolventDielectric Constant ( ε )Dipole Moment (D)HBA Strength ( β )Estimated Solubility (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.960.76> 40.0 Strong S=O H-O-C=O bonding; disrupts π -stacking.
N-Methyl-2-pyrrolidone (NMP) 32.24.090.77> 35.0 Strong C=O H-O-C=O bonding; high steric disruption.
N,N-Dimethylformamide (DMF) 36.73.820.6925.0 - 30.0 Moderate C=O H-O-C=O bonding.
Acetonitrile (MeCN) 37.53.920.31< 1.0 Weak C N H-O interaction; fails to break dimers.

Experimental Methodology: Self-Validating Thermodynamic Solubility Assay

To accurately determine the solubility of 7-Nitro-9H-fluorene-1-carboxylic acid, a kinetic dissolution approach is insufficient. Rigid planar molecules often exhibit slow dissolution kinetics, leading to falsely low readings if measured too early, or supersaturation artifacts if subjected to temperature cycling.

Furthermore, polar aprotic solvents (especially DMSO) are notorious for forming stable crystalline solvates with carboxylic acids. If the solid phase converts to a solvate during the assay, the measured concentration reflects the solubility of the solvate, not the free acid. To ensure trustworthiness, the following protocol is designed as a self-validating system utilizing orthogonal solid-state characterization.

Step-by-Step Protocol

Step 1: Preparation of Saturated Suspension

  • Action: Add 100 mg of 7-Nitro-9H-fluorene-1-carboxylic acid to a 2.0 mL glass HPLC vial. Add 1.0 mL of the target polar aprotic solvent (e.g., DMSO).

  • Causality: Approaching equilibrium from the solid state (rather than crashing out of a supersaturated solution) prevents the formation of metastable amorphous precipitates that artificially inflate solubility readings.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and agitate via end-over-end rotation at 25.0 ± 0.1 °C for a minimum of 48 hours.

  • Causality: The high lattice energy of the fluorene core results in slow dissolution kinetics. A 48-hour equilibration ensures the system has reached true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 25.0 °C. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-saturated with solvent).

  • Causality: Centrifugation followed by filtration ensures the complete removal of sub-micron colloidal aggregates. PTFE is chosen for its chemical resistance to aggressive solvents like DMF and NMP.

Step 4: Orthogonal Analysis (The Self-Validating Step)

  • 4a. Supernatant Quantitation: Dilute the filtered supernatant volumetrically with mobile phase and quantify the dissolved concentration via HPLC-UV (detection at 254 nm).

  • 4b. Solid-State Verification: Recover the solid pellet from the centrifuge tube. Gently dry under vacuum at room temperature to remove surface solvent without inducing thermal desolvation. Analyze the pellet via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the critical validation step. If the XRPD diffractogram of the recovered pellet matches the input bulk material, the HPLC concentration is validated as the true solubility of the free acid. If the diffractogram exhibits new peaks, a phase transformation (e.g., a DMSO-solvate) has occurred, and the system flags the data as the solubility of the newly formed solvate.

Self-validating experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 7-Nitro-9H-fluorene-1-carboxylic acid cannot be predicted by solvent polarity alone. Successful solvation requires a solvent capable of acting as a strong hydrogen bond acceptor to disrupt the robust intermolecular dimers and π−π stacking inherent to the nitro-fluorene architecture. By utilizing polar aprotic solvents with high β -values (DMSO, DMF, NMP) and employing a self-validating thermodynamic assay, researchers can generate rigorous, artifact-free solubility data essential for downstream chemical synthesis and formulation development.

References

  • CAS 7145-75-7 | 7-Nitro-9H-fluorene-1-carboxylic acid. Hoffman Fine Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8MfqT5PvE919sT_A9A4v-nCgoWlog5DXREaio1zqKkIdBnV1gSFoJgXSrQ8SW5q-hK9POZX0wwM4YlRiUYlM8dINGK_vSkLJ6geLoJuiQ0wHd5uztEfukiIkitSUy2ylfMs1ToDhulcGWpboctsgl1IY5Z7ReqnMNos7LKYfz_x6POe6K_oH9VpFtIKsunA==]
  • 7145-75-7 - Sigma-Aldrich. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5wZrfVCJ_XL40ATkU9m1L1OmSpocRAWKovCK0-B8iDHwcU1n6b8KgM8BdAhk-4uOlLpZtVEzEoYF89FvWLI4hUSnQdivno7HT2ZzhcPvPWvdhH61VywhgzmSuAp56G71TnE6rlpfEl4aMq9HlVYyMkLAFHUR6HjsyFWNYRkJULMqsgTSsmNaVPf-ykpgOTouCdMpGK3PacJbSEeVkESk_y5yrRemdF3hmevUdSUdFlx_GCvUxJWhw2uc=]
  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGheM690W_qcI9WYFtdbMGjb7t3suAqp3lEPAUQLowCIeWqX7Lbk2BVoCbLM4dBRRenGZKPiGRgQMIdBOCbuWHhOlQfMW76qQjgr3DZsXMNCc09qx9xcFLExcP3jcEiAOKWAs2eXf8BxbnsqUg=]
  • Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtefFLegTuh2XQMs97S-_ZsQWcl_ryHUWqWgskQFPpzB51G0746KCJ8jGJ5Ip3wpWmg9NeLe1xiug_JYFknnU0HuLoe4uBGstUvNbbtnASSXBHoTsZBTFYM6aND1Rk9zUE1mjTkJ4ir0fDODGXOdml0-efdN23uHex9xVh]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 7-Nitro-9H-fluorene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thermodynamic stability of 7-Nitro-9H-fluorene-1-carboxylic acid. As a Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of 7-Nitro-9H-fluorene-1-carboxylic acid. As a Senior Application Scientist, the following sections synthesize foundational principles with actionable, field-proven methodologies for the characterization of this and similar nitroaromatic compounds. The focus is on the "why" behind experimental and computational choices, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Significance of Stability in Nitroaromatic Compounds

7-Nitro-9H-fluorene-1-carboxylic acid belongs to the class of nitroaromatic compounds, molecules of significant interest in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, on the fluorene scaffold, which possesses a unique electronic and structural framework, imparts distinct chemical and physical properties.[3] However, the nitro group is also an energetic functional group, and its presence can significantly influence the thermodynamic stability of the molecule.

A thorough understanding of the thermodynamic stability of 7-Nitro-9H-fluorene-1-carboxylic acid is paramount for several reasons:

  • Drug Development: For active pharmaceutical ingredients (APIs), thermal stability is a critical quality attribute. It dictates storage conditions, shelf-life, and compatibility with excipients during formulation. Unforeseen degradation can lead to loss of potency and the formation of potentially toxic impurities.

  • Process Chemistry: In chemical synthesis, understanding the thermal limits of a compound is crucial for safe process design and optimization. Exothermic decomposition of nitroaromatic compounds can lead to runaway reactions, posing significant safety hazards.[4]

  • Materials Science: When utilized in the development of new materials, the thermodynamic stability of the core molecular unit will define the operational limits and long-term durability of the final product.

This guide will explore both experimental and computational approaches to elucidate the thermodynamic stability profile of 7-Nitro-9H-fluorene-1-carboxylic acid.

Molecular Structure and its Implications for Stability

The thermodynamic stability of 7-Nitro-9H-fluorene-1-carboxylic acid is intrinsically linked to its molecular architecture. The key structural features include the rigid fluorene backbone, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety.

Caption: Molecular structure of 7-Nitro-9H-fluorene-1-carboxylic acid.

The nitro group significantly influences the electronic properties of the aromatic system, which in turn affects bond strengths and the overall stability of the molecule. The C-NO2 bond is often the weakest link in nitroaromatic compounds and can be the initiation point for thermal decomposition.[5] The resonance stability of the fluorene ring system can, to some extent, counteract this, but the interplay between the electron-withdrawing nitro group and the electron-donating potential of the fused aromatic rings creates a complex electronic environment.

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques is essential for a comprehensive experimental evaluation of the thermodynamic stability of 7-Nitro-9H-fluorene-1-carboxylic acid.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.

Core Insights from DSC:

  • Melting Point and Enthalpy of Fusion: The melting point is a fundamental physical property indicative of the purity and the strength of the crystal lattice. A sharp melting endotherm suggests a highly crystalline, pure compound. The enthalpy of fusion provides information about the energy required to overcome the intermolecular forces in the solid state.

  • Polymorphism: The presence of multiple melting points or solid-solid transitions can indicate the existence of different crystalline forms (polymorphs), each with its own unique stability profile.

  • Decomposition: An exothermic event following the melting endotherm is a strong indicator of thermal decomposition. The onset temperature of this exotherm is a critical parameter for defining the thermal stability limit of the compound.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of 7-Nitro-9H-fluorene-1-carboxylic acid into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (e.g., 350 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (onset and peak temperature), enthalpy of fusion, and the onset temperature of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is highly complementary to DSC.

Core Insights from TGA:

  • Decomposition Temperature: TGA provides a clear indication of the temperature at which the compound begins to lose mass due to decomposition.

  • Decomposition Profile: The shape of the TGA curve can reveal whether the decomposition occurs in a single step or through multiple stages, providing insights into the degradation mechanism.

  • Residual Mass: The amount of residual mass at the end of the experiment can indicate the formation of non-volatile decomposition products.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 7-Nitro-9H-fluorene-1-carboxylic acid into a TGA pan (ceramic or platinum).

  • Instrumentation: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen).

  • Data Analysis: Determine the onset temperature of mass loss and the temperature of maximum rate of mass loss from the TGA and its first derivative (DTG) curve, respectively.

cluster_workflow Thermodynamic Stability Workflow start Sample of 7-Nitro-9H-fluorene-1-carboxylic acid dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_results Melting Point Enthalpy of Fusion Decomposition Onset (Exotherm) dsc->dsc_results tga_results Decomposition Onset (Mass Loss) Decomposition Profile Residual Mass tga->tga_results interpretation Data Interpretation & Stability Assessment dsc_results->interpretation tga_results->interpretation report Comprehensive Stability Report interpretation->report

Caption: Experimental workflow for assessing thermal stability.

Computational Prediction of Thermodynamic Stability

In the absence of experimental data or to supplement it, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules like 7-Nitro-9H-fluorene-1-carboxylic acid.[6] Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[3]

Core Insights from Computational Modeling:

  • Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A lower (more negative) enthalpy of formation generally indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability under standard conditions, as it accounts for both enthalpy and entropy.

  • Bond Dissociation Energies (BDEs): DFT calculations can be used to determine the energy required to break specific bonds in the molecule. The C-NO2 bond is of particular interest, as its BDE can be a good indicator of the initial step in thermal decomposition.[5]

  • Quantitative Structure-Property Relationship (QSPR): This methodology can be employed to predict the thermal stability of nitroaromatic compounds based on calculated molecular descriptors.[4][6]

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of 7-Nitro-9H-fluorene-1-carboxylic acid is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data such as zero-point vibrational energy, enthalpy, and entropy.

  • Energy Calculations: Single-point energy calculations are performed at a high level of theory and with a large basis set to obtain accurate electronic energies.

  • Thermochemical Data Calculation: The enthalpy and Gibbs free energy of formation are calculated using appropriate thermodynamic cycles (e.g., atomization or isodesmic reactions).

cluster_dft DFT Calculation Workflow mol_structure Build Molecular Structure of 7-Nitro-9H-fluorene-1-carboxylic acid geom_opt Geometry Optimization mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis energy_calc Single-Point Energy Calculation freq_analysis->energy_calc thermo_calc Thermochemical Data Calculation energy_calc->thermo_calc results ΔHf°, ΔGf°, BDEs thermo_calc->results

Caption: Workflow for computational stability prediction via DFT.

Data Summary and Interpretation

For a comprehensive understanding, the experimental and computational data should be considered together.

ParameterExperimental MethodComputational MethodSignificance
Melting Point DSC-Purity, crystal lattice energy
Decomposition Onset DSC (exotherm), TGA (mass loss)BDE calculationsUpper limit for thermal stability
Enthalpy of Formation -DFTIntrinsic molecular stability
Gibbs Free Energy of Formation -DFTOverall thermodynamic stability

A key aspect of the analysis is to look for correlations between the different data points. For instance, a low computationally predicted C-NO2 bond dissociation energy would be expected to correlate with a lower experimentally observed decomposition temperature.

Conclusion and Recommendations

A multi-faceted approach combining experimental thermal analysis and computational modeling provides the most robust and comprehensive assessment of the thermodynamic stability of 7-Nitro-9H-fluorene-1-carboxylic acid. The methodologies outlined in this guide form a self-validating system for characterizing this and other novel nitroaromatic compounds.

For researchers in drug development and process chemistry, it is recommended to perform DSC and TGA analysis as a baseline for any new batch of this compound. For a deeper, mechanistic understanding and for predictive purposes, DFT calculations are invaluable. The stability data generated should be used to inform decisions regarding storage, formulation, and chemical processing to ensure the safety, quality, and efficacy of any resulting products.

References

  • Ghafourian, M., & Ghasemzadeh, H. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812. [Link]

  • Gramatica, P., Giani, E., & Papa, E. (2007). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. QSAR & Combinatorial Science, 26(5), 694-703. [Link]

  • Shalash, A. O., & Elroby, S. A. K. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 12(12), 2634-2668. [Link]

  • Al-Abbad, M. A. (2018). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons. [Link]

  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2008). Experimental and computational study of the thermodynamic properties of 2-nitrofluorene and 2-aminofluorene. The Journal of Chemical Thermodynamics, 40(12), 1685-1691. [Link]

  • Ghamghami, S., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Molecules, 27(23), 8408. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 7145-75-7 | 7-Nitro-9H-fluorene-1-carboxylic acid. [Link]

  • ChemRadar. (n.d.). 9H-Fluorene-2-carboxylicacid, 7-nitro-9-oxo- CAS#42946-25-8. [Link]

  • Allard, E., et al. (2016). Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. Molecules, 21(7), 896. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. [Link]

  • PubChem. (n.d.). Fluorene-1-carboxylic acid. [Link]

  • Roskilde University. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. [Link]

  • Gorbunova, T. I., & Kulikova, T. V. (2026). Research of thermal properties of nitro derivatives of polychlorobiphenyls. Zavodskaya Laboratoriya. Diagnostika Materialov, 91(12), 48-55. [Link]

  • Glinma, B., et al. (2021). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research, 6(3), 45-50. [Link]

  • MDPI. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • Baluja, S., & Kachhadia, N. (2013). Thermal Analysis of some Imidazolinone Derivatives. Journal of Thermal Analysis and Calorimetry, 114(2), 725-731. [Link]

  • NIST. (n.d.). 9H-Fluorene-9-carboxylic acid. [Link]

  • NIST. (n.d.). 9H-Fluoren-9-one. [Link]

  • de Oliveira, L. C. S., et al. (2004). Thermoanalytical study of purine derivatives compounds. Journal of Thermal Analysis and Calorimetry, 75(2), 575-582. [Link]z8q6g)

Sources

Foundational

Comprehensive Technical Guide: Toxicity, Handling, and Safety Profiling of 7-Nitro-9H-fluorene-1-carboxylic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity In preclinical drug development and advanced organic synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

In preclinical drug development and advanced organic synthesis, polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives present unique toxicological challenges. 7-Nitro-9H-fluorene-1-carboxylic acid (CAS: 7145-75-7) is a highly functionalized fluorene derivative[1]. The presence of both a carboxylic acid moiety at the C1 position and a nitro group at the C7 position creates a dual-hazard profile. As a Senior Application Scientist, it is critical to understand that the toxicity of this compound cannot be evaluated in a vacuum; it must be analyzed through the synergistic effects of its functional groups, which govern its metabolic activation, electrophilicity, and environmental persistence.

Physicochemical Properties
PropertyValueSource/Derivation
Chemical Name 7-Nitro-9H-fluorene-1-carboxylic acidIUPAC Standard[1]
CAS Registry Number 7145-75-7[1]
Molecular Formula C₁₄H₉NO₄[1]
Molecular Weight 255.23 g/mol [1]
Physical State Solid (typically crystalline powder)[2]
Structural Class Nitro-Polycyclic Aromatic Hydrocarbon (NPAH)Structural Analysis

Mechanistic Toxicity Profile

To accurately predict the in vivo behavior of 7-Nitro-9H-fluorene-1-carboxylic acid, we must deconstruct its toxicity into two primary pathways: the developmental toxicity driven by the C1-carboxylation, and the mutagenic potential driven by the C7-nitro group.

Developmental Toxicity & Inflammatory Induction (C1-Carboxylation)

Research on the base analog, fluorene-1-carboxylic acid, demonstrates significant acute toxicity in developmental models. In zebrafish embryo (Danio rerio) assays, C1-carboxylation specifically targets bile acid biosynthesis[3]. Exposure leads to a dramatic downregulation of the cyp7a1 gene and a remarkable upregulation of the Il-1β gene, triggering systemic inflammation[3]. Furthermore, the expression of nppa, a gene related to myocardial differentiation, increases three-fold, leading to morphological deformities such as pericardial edema and yolk sac malformations[3].

Mutagenicity & Endocrine Disruption (C7-Nitro Group)

The nitroarene moiety transforms the molecule into a pro-mutagen. Nitrofluorenes are metabolized via human cytochrome P450 1A1 (CYP1A1)[4]. The metabolic activation occurs through two primary elementary processes: electrophilic addition (epoxidation) and nitroreduction[4][5]. The resulting epoxide intermediates (e.g., 6,7-epoxide derivatives) are highly unstable and electrophilic, readily forming covalent adducts with DNA nucleophiles, leading to frameshift mutations[4][5]. Additionally, hydrolysis of these epoxides yields hydroxylated derivatives that exhibit high binding affinity to sex hormone-binding globulins, acting as potent endocrine disruptors[4].

MetabolicPathway NF 7-Nitro-9H-fluorene-1-carboxylic acid (Pro-mutagen) CYP CYP1A1 / CYP450 Metabolic Activation NF->CYP Oxidation Nitroreductase Nitroreduction (NAT2 / GSTM1) NF->Nitroreductase Reduction Epoxide Epoxide Intermediates (Highly Electrophilic) CYP->Epoxide Amine Aromatic Amine Derivatives Nitroreductase->Amine DNA DNA Adduct Formation (Frameshift Mutations) Epoxide->DNA Covalent Binding to Guanine Endocrine Endocrine Disruption (Receptor Binding) Epoxide->Endocrine Hydrolysis to OH-derivatives Amine->DNA N-hydroxylation

Fig 1: CYP450 and NAT2 mediated metabolic activation pathways of nitrofluorene derivatives.

Material Safety Data Sheet (MSDS) & Handling Guidelines

Because 7-Nitro-9H-fluorene-1-carboxylic acid is highly specialized, its safety profile is synthesized from its well-characterized structural components[6][7][8]. All chemical products of this nature must be treated with the recognition of "having unknown hazards and toxicity"[1].

Synthesized GHS Hazard Classifications
Hazard ClassGHS StatementCausality / Rationale
Skin Corrosion/Irritation H315: Causes skin irritationCarboxylic acid moiety lowers local pH, causing protein denaturation in the stratum corneum[6][7].
Serious Eye Damage H319: Causes serious eye irritationDirect contact causes rapid osmotic shock and acid-catalyzed corneal damage[6][7].
STOT (Single Exposure) H335: May cause respiratory irritationInhalation of fine crystalline dust irritates mucosal membranes[6][7].
Carcinogenicity H351: Suspected of causing cancerNitroarene moiety undergoes CYP1A1 activation to form DNA-reactive epoxides[4][8].
Advanced Handling Protocols
  • Engineering Controls: Due to the risk of aerosolizing pro-mutagenic dust, all handling, weighing, and dissolution must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling isolator[7].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), disposable Tyvek sleeves, anti-static safety goggles, and an N95/P100 particulate respirator if handled outside a closed system[7].

  • Storage Incompatibilities: Store at 2–8°C in a desiccator, protected from light. Nitroaromatics can degrade under UV exposure, and the carboxylic acid can react exothermically with strong bases or oxidizing agents[7].

Standardized Experimental Methodologies

To ensure scientific integrity, any toxicological evaluation of 7-Nitro-9H-fluorene-1-carboxylic acid must utilize self-validating protocols. Below are the field-proven workflows for assessing its dual-hazard nature.

Zebrafish Embryo Toxicity (ZET) Assay Workflow

This protocol assesses the C1-carboxylation developmental toxicity[3]. It is self-validating because it requires a concurrent positive control to confirm embryo batch sensitivity.

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized Danio rerio embryos at <4 hours post-fertilization (hpf). Select only viable embryos with intact chorions.

  • System Validation (Control Plating): Plate 20 embryos in E3 medium (Negative Control). Plate 20 embryos in 4 mg/L 3,4-dichloroaniline (Positive Control). Validation Gate: If negative control mortality >10% or positive control mortality <80% at 96 hpf, discard the batch.

  • Test Compound Dosing: Prepare a stock solution of 7-Nitro-9H-fluorene-1-carboxylic acid in DMSO. Dilute in E3 medium to target concentrations (e.g., 100, 500, 1000, 1500 μg/L). Ensure final DMSO concentration is ≤0.1% v/v.

  • Incubation: Expose 20 embryos per concentration in 24-well plates (1 embryo/well to prevent cross-contamination of necrotic tissue). Incubate at 28°C under a 14h:10h light:dark cycle.

  • Morphological & Molecular Assessment: At 96 hpf, assess for pericardial edema and yolk sac deformities using stereomicroscopy. Extract RNA from surviving embryos to quantify cyp7a1 and Il-1β expression via RT-qPCR to confirm the mechanistic pathway[3].

ZETWorkflow Step1 Embryo Selection (<4 hpf, Viability Check) Step2 Control Validation (3,4-DCA & E3 Medium) Step1->Step2 Step3 Compound Dosing (0.1% DMSO Max) Step2->Step3 If Validated Step4 Incubation (28°C, 96 hours) Step3->Step4 Step5 Morphological Assay (Pericardial Edema Check) Step4->Step5 Step6 Molecular Profiling (cyp7a1, Il-1β RT-qPCR) Step4->Step6

Fig 2: Self-validating Zebrafish Embryo Toxicity (ZET) experimental workflow.

In Vitro Mutagenicity (Ames Test) Adaptation

Because the C7-nitro group requires metabolic activation[4][5], a standard Ames test will yield false negatives if performed incorrectly.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium TA98, which is specifically sensitive to frameshift mutations caused by bulky DNA adducts (characteristic of nitrofluorenes).

  • Metabolic Activation (Crucial Step): Prepare a 10% mammalian liver post-mitochondrial fraction (S9 mix) from rats induced with Aroclor 1254. Causality: Without S9, the CYP1A1-mediated epoxidation cannot occur, masking the compound's true mutagenicity[4].

  • Pre-Incubation: Mix 100 μL of bacterial suspension, 500 μL of S9 mix, and 50 μL of the test compound. Incubate at 37°C for 20 minutes to allow metabolic conversion of the pro-mutagen.

  • Plating & Scoring: Add 2 mL of molten top agar, pour onto minimal glucose agar plates, and incubate for 48 hours. Count revertant colonies against solvent controls.

Conclusion

7-Nitro-9H-fluorene-1-carboxylic acid is a complex molecule demanding rigorous safety protocols. Its C1-carboxylic acid group drives acute developmental toxicity and inflammation, while its C7-nitro group acts as a potent pro-mutagen requiring CYP450 activation. By implementing the self-validating workflows and stringent handling guidelines outlined in this whitepaper, researchers can safely leverage this compound in advanced chemical synthesis and drug discovery while maintaining strict occupational safety standards.

References

  • National Center for Biotechnology Information (PubChem). "Fluorene-1-carboxylic acid (CID 80468)." PubChem Compound Summary. Available at:[Link]

  • Chemosphere. "Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid." (2020). Available at:[Link]

  • Environment International. "Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach." (2022). Available at:[Link]

Sources

Exploratory

Engineering the Electronic Properties and Band Gap of 7-Nitrofluorene Derivatives: A Technical Guide

Executive Summary The rational design of organic semiconductors hinges on the precise tuning of frontier molecular orbitals. Among the most versatile building blocks in organic electronics, nonlinear optics (NLO), and no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic semiconductors hinges on the precise tuning of frontier molecular orbitals. Among the most versatile building blocks in organic electronics, nonlinear optics (NLO), and non-fullerene acceptors (NFAs) are 7-nitrofluorene derivatives . The fluorene core provides a rigid, highly planar biphenyl system that ensures efficient π -conjugation. By introducing a strongly electron-withdrawing nitro ( −NO2​ ) group at the 7-position, researchers can dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the overall band gap.

This whitepaper provides an in-depth technical analysis of the electronic properties of 7-nitrofluorene derivatives. It details the mechanistic causality behind their band gap modulation, presents comparative quantitative data, and outlines field-proven, self-validating experimental protocols for their characterization.

Mechanistic Foundations of Band Gap Engineering

The Donor- π -Acceptor (D- π -A) Architecture

The fundamental mechanism driving the unique electronic properties of 7-nitrofluorene derivatives is the establishment of a push-pull, Donor- π -Acceptor (D- π -A) architecture. When an electron-donating group (EDG)—such as an amino, dimethylamino, or a conjugated polymer network—is positioned opposite the nitro group (e.g., at the 2-position), the molecule undergoes strong Intramolecular Charge Transfer (ICT) upon photoexcitation 1[1].

Causality of Orbital Tuning: The strongly electronegative oxygen atoms of the nitro group exert both inductive and resonance withdrawing effects. This stabilizes the π∗ anti-bonding orbitals, which disproportionately lowers the energy of the LUMO compared to the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO energy gap narrows, red-shifting the absorption bands into the visible or near-infrared spectrum 2[2].

G D Electron Donor (e.g., Amino, Furan) Pi Pi-Bridge (Fluorene Core) D->Pi A Electron Acceptor (7-Nitro Group) Pi->A ICT Intramolecular Charge Transfer (Narrow Gap) A->ICT

Fig 1: D-π-A architecture driving Intramolecular Charge Transfer in 7-nitrofluorene derivatives.

Solvatochromism and Excited-State Dynamics

Because the ICT state involves a massive redistribution of electron density, 7-nitrofluorene derivatives exhibit extreme solvatochromism. For example, 2-amino-7-nitrofluorene (ANF) experiences a dipole moment change from approximately 7 D in the ground state to 32 D in the excited state 1[1]. This makes derivatives like 2-N,N-dimethylamino-7-nitrofluorene (DMANF) highly sensitive probes for determining solvent dipolarity scales 3[3].

Quantitative Electronic Properties

The integration of nitro groups predictably modulates the electronic profile of the fluorene core. Table 1 summarizes the frontier orbital energies and band gaps of various functionalized systems.

Table 1: Quantitative Electronic Properties of Selected Fluorene Derivatives

Compound / ScaffoldModificationHOMO (eV)LUMO (eV) EgCV​ (eV) Egopt​ (eV)
F-H No nitro group (Control)-5.42-3.791.631.63
F-N1 Terminal mono-nitro substitution-5.62-4.161.461.49
F-N2 Terminal di-nitro substitution-5.61-4.071.541.53
Poly(DBF) Base dibenzofulvene polymer-5.66-1.793.87N/A
Poly(NO2DBF) 7-nitro functionalized polymer-6.07-3.122.95N/A

Data synthesized from 2[2] and4[4].

Analysis: The addition of a terminal nitro group (F-N1) drops the LUMO by 0.37 eV compared to the unfunctionalized F-H control, directly compressing the electrochemical band gap ( EgCV​ ) from 1.63 eV to 1.46 eV. This deep LUMO level is highly advantageous for non-fullerene acceptors, as it facilitates efficient exciton dissociation at the donor-acceptor interface in bulk heterojunction solar cells.

Standardized Characterization Workflows

To ensure scientific integrity, the electronic properties of 7-nitrofluorene derivatives must be evaluated using a self-validating multimodal approach. Relying on a single technique can introduce artifacts (e.g., exciton binding energy discrepancies in optical gaps). The following protocols establish a robust triangulation method.

G cluster_char Multimodal Characterization Protocol Syn Synthesis of 7-Nitrofluorene Derivative CV Cyclic Voltammetry (CV) Determine HOMO/LUMO Syn->CV UV UV-Vis Spectroscopy Determine Optical Band Gap Syn->UV DFT DFT Calculations Validate Orbital Energies Syn->DFT Data Validated Electronic Profile & Band Gap CV->Data UV->Data DFT->Data

Fig 2: Multimodal workflow for characterizing the electronic properties of fluorene derivatives.

Protocol A: Electrochemical Band Gap Determination (Cyclic Voltammetry)

Cyclic Voltammetry (CV) directly measures the oxidation and reduction potentials, which correlate to the HOMO and LUMO energies, respectively.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in anhydrous dichloromethane (DCM) or acetonitrile. Causality: Bu4​NPF6​ provides high ionic conductivity without participating in redox reactions within the target voltage window.

  • Cell Setup: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Calibration: Add a small amount of Ferrocene ( Fc/Fc+ ) to the solution at the end of the measurement. Causality: The Fc/Fc+ redox couple is highly stable and its energy level is well-documented at -4.8 eV relative to the vacuum level. This provides an absolute baseline, negating reference electrode drift 5[5].

  • Data Extraction: Calculate the energy levels using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials:

    • EHOMO​=−e(Eoxonset​−E1/2Fc/Fc+​+4.8) eV

    • ELUMO​=−e(Eredonset​−E1/2Fc/Fc+​+4.8) eV

    • EgCV​=ELUMO​−EHOMO​

Protocol B: Optical Band Gap and Solvatochromic Shift Analysis
  • Sample Preparation: Prepare dilute solutions ( 10−5 M ) of the derivative in solvents of varying dielectric constants (e.g., hexane, chloroform, DMSO).

  • Spectral Acquisition: Record UV-Vis absorption and photoluminescence (PL) spectra at room temperature.

  • Optical Gap Calculation: Determine the optical band gap ( Egopt​ ) from the onset of the solid absorption edge or lowest-energy absorption band using the Tauc relation: Egopt​=1240/λonset​ (nm) .

  • Lippert-Mataga Analysis: Plot the Stokes shift ( Δν ) against the solvent orientation polarizability ( Δf ). Causality: The slope of this plot allows for the quantification of the change in dipole moment ( Δμ ) between the ground and excited states, validating the strength of the ICT.

Protocol C: Computational Validation (DFT)
  • Geometry Optimization: Perform gas-phase Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d) basis set. Causality: B3LYP offers an optimal balance of exchange-correlation for conjugated organic systems. The inclusion of polarization functions (d) is mandatory to accurately model the electron density distribution around the highly electronegative oxygen atoms of the nitro group5[5].

  • Orbital Mapping: Extract the spatial distribution of the HOMO and LUMO. In an optimized 7-nitrofluorene D- π -A system, the HOMO should localize over the donor and fluorene core, while the LUMO will strongly localize over the nitro group.

Structural Optimization Strategies for Device Integration

While the 7-nitrofluorene core provides excellent electronic properties, it can introduce physical limitations that must be engineered out during drug or device development:

  • Mitigating Steric Hindrance: The bulky nature of the nitro group can cause rotational relaxation and steric clashes with adjacent units (e.g., benzothiadiazole in polymer chains), leading to poor 3D interpenetrating network packing and low charge transport.

  • Furan Linkers: To resolve this, researchers substitute standard thiophene linkers with furan linkers . Causality: Oxygen has a smaller van der Waals radius than sulfur. This reduces steric repulsion between the linker and the nitrofluorene unit, planarizing the conjugated backbone and significantly improving electron mobility5[5].

References

  • Effect of Nitro-Substituted Ending Groups on the Photovoltaic Properties of Nonfullerene Acceptors ACS Applied Materials & Interfaces[Link]

  • Nitrofluorene-Based A–D–A Electron Acceptors for Organic Photovoltaics ResearchGate / RSC[Link]

  • Femtosecond relaxation of 2-amino-7-nitrofluorene in acetonitrile: Observation of the oscillatory contribution to the solvent response The Journal of Chemical Physics (AIP)[Link]

  • The Simulation of Solvent Polarizabilities and Dipolarities with Polarizable Continuum Model The Journal of Physical Chemistry B (ACS Publications)[Link]

  • A Comprehensive Study of Substituent Effects on Poly(dibenzofulvene)s The Royal Society of Chemistry[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7-Nitro-9h-fluorene-1-carboxylic acid

Application Note: Directed Electrophilic Aromatic Substitution for the Synthesis of 7-Nitro-9H-fluorene-1-carboxylic acid Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed Electrophilic Aromatic Substitution for the Synthesis of 7-Nitro-9H-fluorene-1-carboxylic acid

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Compound: 7-Nitro-9H-fluorene-1-carboxylic acid (CAS: 7145-75-7)

Introduction and Mechanistic Rationale

7-Nitro-9H-fluorene-1-carboxylic acid (Molecular Formula: C14H9NO4, MW: 255.23 g/mol ) is a highly functionalized polycyclic aromatic building block[1]. It serves as a critical intermediate in the synthesis of complex fluorene derivatives, biaryl compounds, and advanced materials utilized in optoelectronics and pharmaceutical development[2]. Commercial availability of this compound is well-documented through major chemical suppliers[1], but in-house synthesis is often required for isotopic labeling, derivative exploration, or scale-up optimization.

As a Senior Application Scientist, it is crucial to understand the causality behind the synthetic route rather than merely following a recipe. The synthesis of this compound relies on the regioselective nitration of 9H-fluorene-1-carboxylic acid.

The Directing Effect: The fluorene core consists of two benzene rings linked by a central methylene bridge and a direct carbon-carbon bond. The presence of the carboxylic acid (-COOH) at the 1-position acts as a strong electron-withdrawing group (EWG). This EWG inductively and resonance-deactivates the "A-ring" (the ring containing the -COOH group) toward electrophilic aromatic substitution (EAS). Consequently, the nitronium ion ( NO2+​ ) preferentially attacks the more electron-rich "B-ring". The 7-position is favored due to its para-like relationship to the central biphenyl linkage, which provides optimal resonance stabilization for the intermediate Wheland complex while minimizing steric hindrance from the central 9-position methylene protons.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the synthesis, emphasizing the critical control points required for a self-validating protocol.

SynthesisWorkflow Start Starting Material 9H-fluorene-1-carboxylic acid Reaction Regioselective Nitration Strict Temp Control (0-5 °C) Start->Reaction Dissolution in H2SO4 Activation Electrophile Generation HNO3 / H2SO4 -> NO2+ Activation->Reaction Dropwise Addition Quench Aqueous Quench Precipitation of Crude Product Reaction->Quench Reaction Completion (TLC/HPLC verified) Purification Recrystallization (Glacial Acetic Acid or EtOH) Quench->Purification Vacuum Filtration & Washing Product Pure Product 7-Nitro-9H-fluorene-1-carboxylic acid Purification->Product >98% Purity Achieved

Synthesis workflow for 7-Nitro-9H-fluorene-1-carboxylic acid highlighting critical control points.

Step-by-Step Synthesis Protocol

Note: This protocol must be executed in a professional laboratory setting within a certified fume hood, utilizing appropriate Personal Protective Equipment (PPE) including acid-resistant gloves and face protection.

Phase 1: Substrate Preparation and Electrophile Generation

  • Substrate Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 9H-fluorene-1-carboxylic acid (1.0 equivalent). Slowly add concentrated sulfuric acid ( H2​SO4​ , 98%) to achieve a concentration of approximately 0.5 M.

    • Causality: Sulfuric acid acts as both the solvent and the catalyst. It fully dissolves the rigid planar fluorene system and protonates the carboxylic acid, further deactivating the A-ring to ensure strict regioselectivity.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Nitrating Mixture Preparation: In a separate, pre-cooled addition funnel, prepare the nitrating mixture by carefully adding fuming nitric acid ( HNO3​ , 1.1 equivalents) to an equal volume of concentrated H2​SO4​ .

    • Causality: The mixing of these acids generates the highly reactive nitronium ion ( NO2+​ ) in situ. Pre-mixing ensures a controlled concentration of the active electrophile.

Phase 2: Reaction Execution 4. Controlled Addition: Begin the dropwise addition of the nitrating mixture to the vigorously stirring substrate solution. Maintain the internal temperature below 5 °C.

  • Causality: Nitration is highly exothermic. If the temperature exceeds 10 °C, the risk of di-nitration (e.g., at the 2,7-positions) or oxidative cleavage of the 9-position methylene bridge increases significantly, drastically reducing yield.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress via HPLC or TLC (using a suitable eluent system, e.g., Dichloromethane:Methanol 9:1 with 1% acetic acid). The reaction is deemed complete when the starting material peak is consumed.

Phase 3: Isolation and Purification 7. Quenching: Slowly pour the reaction mixture over a large excess of crushed ice (approximately 10x the reaction volume) under vigorous stirring.

  • Causality: The sudden dilution in cold water quenches the strongly acidic conditions and forces the highly hydrophobic 7-nitro-9H-fluorene-1-carboxylic acid to precipitate as a solid, leaving the inorganic acid byproducts in the aqueous phase.

  • Filtration: Collect the crude precipitate via vacuum filtration. Wash the filter cake extensively with cold, distilled water until the filtrate reaches a neutral pH.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize using boiling glacial acetic acid or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter and dry under high vacuum.

Quantitative Data and Expected Characterization

To validate the success of the protocol, the isolated material should be characterized against the following parameters.

ParameterExpected / Target ValueAnalytical Rationale
Formula C14H9NO4Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 255.23 g/mol [1]Corresponds to the mono-nitrated product.
Regiochemical Purity > 98% (HPLC)Ensures absence of 2-nitro or 2,7-dinitro isomers.
1H NMR (DMSO-d6) Downfield shift of B-ring protonsThe proton adjacent to the nitro group (H-8) will exhibit a significant downfield shift (approx. 8.2 - 8.5 ppm) due to the strong anisotropic and electron-withdrawing effects of the -NO2 group.
Yield 65% - 80%Typical yield after recrystallization; losses are generally due to the removal of trace di-nitrated byproducts in the mother liquor.

References

Sources

Application

Advanced Synthesis Protocols for OLED Materials: Utilizing 7-Nitro-9H-fluorene-1-carboxylic Acid as a Bifunctional Synthon

Executive Summary The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular architectures to harvest both singlet and triplet excitons. Fluorene deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular architectures to harvest both singlet and triplet excitons. Fluorene derivatives are foundational to this effort due to their rigid, planar π -conjugated systems, high thermal stability, and excellent photoluminescence quantum yields (PLQY)[1].

This application note details the use of 7-Nitro-9H-fluorene-1-carboxylic acid (CAS: 7145-75-7) as a highly versatile, bifunctional synthon. By leveraging its unique substitution pattern (C1-carboxylic acid and C7-nitro group), materials scientists can construct advanced Donor-Acceptor (D-A) architectures capable of Thermally Activated Delayed Fluorescence (TADF)[2], while simultaneously suppressing intermolecular interactions that lead to efficiency roll-off.

Mechanistic Rationale: The Anatomy of the Synthon

Successful OLED material design requires balancing electronic properties with spatial geometry. Every functional group on 7-Nitro-9H-fluorene-1-carboxylic acid serves a specific mechanistic purpose:

  • The Fluorene Core (Conjugation & Stability): The biphenyl-like structure, locked by a C9 methylene bridge, provides a high triplet energy ( T1​ ) state, which is critical for blue and green OLED emitters to prevent reverse energy transfer to the host matrix[1].

  • C1-Carboxylic Acid (Steric Shielding): Traditional fluorene functionalization occurs at the less sterically hindered 2,7-positions. Functionalizing the 1-position with bulky esters or amides forces the molecule into an out-of-plane torsion. This steric shielding prevents π−π stacking, effectively mitigating Aggregation-Caused Quenching (ACQ) and excimer formation in solid-state films[3].

  • C9-Methylene Bridge (Defect Prevention): The unsubstituted C9 position is highly susceptible to photo-oxidation, forming fluorenone. Fluorenone defects introduce low-energy keto-bands that ruin color purity (causing unwanted green/yellow emission in blue OLEDs)[4]. Dialkylation at C9 is a mandatory self-validating step for stability.

  • C7-Nitro Group (Electronic Tuning): The nitro group acts as a potent electron-withdrawing Acceptor (A) in push-pull dyes[4]. Alternatively, it can be reduced to a primary amine, serving as a Donor (D) handle. Coupling this amine with a strong acceptor creates the D-A architecture required for TADF, minimizing the singlet-triplet energy gap ( ΔEST​ ) to enable efficient reverse intersystem crossing (RISC)[2],[5].

Synthetic Workflow Visualization

OLED_Synthesis A 7-Nitro-9H-fluorene-1-carboxylic acid (Bifunctional Synthon) B Step 1: Esterification at C1 (Introduces Steric Bulk / Prevents ACQ) A->B C Step 2: C9-Dialkylation (Prevents Keto-Defect Oxidation) B->C D1 Pathway A: Direct Use (Nitro as Acceptor in Push-Pull Dyes) C->D1 Electronic Tuning D2 Pathway B: Nitro Reduction (Converts to Amine Donor Handle) C->D2 Electronic Tuning E Step 3: Buchwald-Hartwig Coupling (Attaches Acceptor for TADF) D2->E F High-Efficiency D-A TADF Emitter (Small ΔEST, High PLQY) E->F

Fig 1: Synthetic divergence of 7-Nitro-9H-fluorene-1-carboxylic acid in OLED material design.

Quantitative Photophysical Target Metrics

When successfully integrated into a D-A TADF architecture, fluorene derivatives derived from this synthon should target the following photophysical parameters to ensure high External Quantum Efficiency (EQE)[3],[6].

MetricTarget Range for TADF EmittersMechanistic Significance
λabs​ (Absorption) 350 – 420 nmIndicates effective Intramolecular Charge Transfer (ICT).
λem​ (Emission) 450 – 530 nm (Blue/Green)Defines OLED color purity; narrow FWHM is desired.
ΔEST​ (Energy Gap) <0.1 eVCritical for rapid triplet-to-singlet upconversion (RISC).
PLQY (Solid State) >85% High efficiency dictates minimal non-radiative decay.
OLED EQE (Max) 20%−30% Surpasses the 5% theoretical limit of standard fluorescence.

Step-by-Step Experimental Protocols

Protocol A: Steric Shielding and Keto-Defect Prevention

This protocol converts the raw synthon into a highly soluble, oxidation-resistant intermediate.

Step 1: Steglich Esterification of the C1-Carboxylic Acid

  • Procedure: Dissolve 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq) and 2,6-diisopropylphenol (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0°C under Argon. Add N,N′-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours.

  • Causality: 2,6-diisopropylphenol is chosen for its massive steric bulk, which forces the resulting ester group perpendicular to the fluorene plane, physically blocking π−π stacking. DMAP acts as a nucleophilic catalyst to accelerate the reaction with the sterically hindered phenol.

  • Self-Validation: Filter the precipitated dicyclohexylurea (DCU) byproduct. TLC (Hexane:EtOAc 3:1) will show the disappearance of the baseline carboxylic acid spot and the emergence of a highly non-polar ester spot ( Rf​≈0.7 ).

Step 2: C9-Dialkylation

  • Procedure: Dissolve the esterified intermediate (1.0 eq) in anhydrous THF. Cool to -78°C. Dropwise add Potassium tert-butoxide (KOtBu, 2.5 eq). Stir for 30 minutes (solution turns deep red/purple). Add 1-iodohexane (2.5 eq) and allow to warm to room temperature over 4 hours.

  • Causality: KOtBu is a strong, non-nucleophilic base capable of fully deprotonating the C9 position (pKa ~22). Complete deprotonation before alkyl halide addition is critical to prevent a difficult-to-separate mixture of mono- and di-alkylated products. Dialkylation prevents the formation of fluorenone defects during OLED device operation.

  • Self-Validation: 1 H-NMR of the purified product will show the complete disappearance of the singlet at ~3.9 ppm (C9 protons) and the appearance of complex aliphatic multiplets between 0.8–2.0 ppm.

Protocol B: Donor Activation and D-A Assembly

This protocol transforms the electron-withdrawing nitro group into a donor amine, followed by coupling to an acceptor to create a TADF emitter.

Step 3: Nitro Reduction (Catalytic Transfer Hydrogenation)

  • Procedure: Dissolve the dialkylated intermediate in a 1:1 mixture of THF and Ethanol. Add 10% Pd/C (10 wt%) and ammonium formate (5.0 eq). Reflux for 2 hours.

  • Causality: Ammonium formate is used as a mild, solid hydrogen donor instead of H 2​ gas to prevent over-reduction or cleavage of the ester group. The reduction converts the strongly electron-withdrawing nitro group into a primary amine, shifting the molecule's electronic nature to act as a nucleophilic donor handle.

  • Self-Validation: The reaction mixture will change from pale yellow to colorless. IR spectroscopy will show the disappearance of the strong N-O stretching bands at 1530 cm −1 and 1350 cm −1 , replaced by N-H stretching at ~3300 cm −1 .

Step 4: Buchwald-Hartwig Amination (TADF Assembly)

  • Procedure: In a glovebox, combine the fluorene-amine intermediate (1.0 eq), 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (Acceptor, 1.0 eq), Pd 2​ (dba) 3​ (0.02 eq), and XPhos (0.04 eq) in anhydrous toluene. Add Sodium tert-butoxide (NaOtBu, 1.5 eq). Seal the vessel, remove from the glovebox, and heat at 100°C for 12 hours.

  • Causality: The triazine derivative is a classic, highly rigid electron acceptor. Coupling it to the fluorene donor creates a twisted intramolecular charge transfer (TICT) state. XPhos is selected as the ligand because its steric bulk facilitates the reductive elimination step in the catalytic cycle, preventing catalyst poisoning by the basic amine.

  • Self-Validation: The formation of the D-A system will result in a distinct bathochromic (red) shift in the absorption spectrum. Under a 365 nm UV lamp, the TLC spot of the product will exhibit intense delayed fluorescence (often appearing brighter after the excitation source is briefly removed).

References

  • Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. d-nb.info. 1

  • Acceptor-Donor-Acceptor π-Stacking Boosts Intramolecular Through-Space Charge Transfer towards Efficient Red TADF and High-Performance OLEDs. nih.gov. 3

  • Thermally Activated Delayed Fluorescent Donor–Acceptor–Donor–Acceptor π-Conjugated Macrocycle for Organic Light-Emitting Diodes. acs.org.6

  • Efficient Thermally Activated Delayed Fluorescence Molecules Utilizing Donor-Acceptor Structure and Their Application for Highly Efficient Organic Light Emitting Diodes. kyushu-u.ac.jp. 2

  • Solution Processable Deep-Blue OLEDs Based on Benzimidazole-TPA Conjugated through 9,9-Diethyl Fluorene (D-π-A) Luminophore. acs.org. 4

  • Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance. rsc.org. 5

Sources

Method

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group of 7-Nitro-9H-fluorene Carboxylic Acid

Introduction The 7-Nitro-9H-fluorene scaffold is a privileged structure in medicinal chemistry and materials science. The presence of the nitro group, a versatile functional handle and an electron-withdrawing moiety, com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7-Nitro-9H-fluorene scaffold is a privileged structure in medicinal chemistry and materials science. The presence of the nitro group, a versatile functional handle and an electron-withdrawing moiety, combined with the rigid, planar fluorene backbone, imparts unique electronic and photophysical properties. When appended with a carboxylic acid, as in 7-Nitro-9H-fluorene-2-carboxylic acid, the molecule becomes a powerful building block for creating a diverse library of derivatives.

The functionalization of the carboxylic acid group is a critical step in harnessing the potential of this molecule. By converting the carboxyl moiety into amides, esters, and other derivatives, researchers can modulate solubility, introduce bioactive pharmacophores, or attach the core structure to polymers and surfaces. This guide provides a detailed overview of robust and reliable protocols for the chemical modification of this carboxylic acid, grounded in established mechanistic principles. We will explore two primary strategies: the conversion to a highly reactive acyl chloride intermediate and the direct coupling to nucleophiles using modern coupling agents.

Molecular Structure and Reactivity Considerations

Before embarking on any synthetic protocol, it is crucial to understand the inherent reactivity of the starting material, 7-Nitro-9H-fluorene-2-carboxylic acid.

  • Carboxylic Acid Group (-COOH): This group is the primary site for functionalization. It is an acid and can be deprotonated, but its hydroxyl component is a poor leaving group, necessitating activation for reactions with nucleophiles.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic rings towards electrophilic substitution but can influence the acidity of the carboxylic acid proton. Its presence must be considered when choosing reducing agents in subsequent steps, which are not covered here.

  • Fluorene C9-Methylene Group (-CH₂-): The protons on the C9 carbon of the fluorene ring are notably acidic (pKa ≈ 22.6 in DMSO) due to the formation of a stable, aromatic fluorenyl anion upon deprotonation.[1] This acidity is a critical consideration; the use of strong, non-hindered bases can lead to unintended deprotonation at this site, potentially causing side reactions or discoloration. Therefore, reactions are typically performed under neutral or acidic conditions, or with hindered bases, to avoid this complication.

Strategy 1: Activation via Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a classic and highly effective activation strategy. Acyl chlorides are exceptionally reactive electrophiles that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][3]

Causality Behind Experimental Choices: The reaction with thionyl chloride works because it converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[4][5] The collapse of this intermediate releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion, making it effectively irreversible.[4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction with deactivated or unreactive aromatic acids by forming a Vilsmeier-type chlorinating agent in situ.[4]

Workflow for Acyl Chloride Mediated Functionalization

G cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Nucleophilic Acylation A 7-Nitro-9H-fluorene- 2-carboxylic acid B Add SOCl₂ (Thionyl Chloride) Solvent: Toluene or neat Optional: cat. DMF A->B C Heat to Reflux (e.g., 80-110 °C) B->C D Reaction Monitoring (TLC) & Removal of excess SOCl₂ (Distillation/Vacuum) C->D E 7-Nitro-9H-fluorene- 2-carbonyl chloride (Reactive Intermediate) D->E F Dissolve Acyl Chloride in Anhydrous Solvent (DCM, THF) E->F Use directly in next step G Add Nucleophile (e.g., R₂NH) & Base (e.g., Pyridine, Et₃N) at 0 °C F->G H Warm to RT & Stir G->H I Aqueous Workup & Purification (Chromatography) H->I J Final Product (Amide, Ester, etc.) I->J

Caption: Workflow for functionalization via an acyl chloride intermediate.

Protocol 1: Synthesis of 7-Nitro-9H-fluorene-2-carbonyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without purification.

Reagent/ParameterQuantity/ValueMolar EquivalentPurpose
7-Nitro-9H-fluorene-2-carboxylic acid1.0 g1.0 eqStarting Material
Thionyl Chloride (SOCl₂)~5 mLExcessChlorinating Agent
N,N-Dimethylformamide (DMF)1-2 dropsCatalyticCatalyst
SolventNone (neat) or Toluene (10 mL)-Reaction Medium
Reaction Temperature80 °C-Thermal Energy
Reaction Time2-4 hours-To ensure completion

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Nitro-9H-fluorene-2-carboxylic acid (1.0 g). The apparatus should be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Carefully add thionyl chloride (~5 mL) to the flask, followed by one drop of DMF. Safety Note: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80 °C with stirring. The solid starting material should gradually dissolve.

  • Monitoring: Monitor the reaction progress by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the more nonpolar methyl ester relative to the starting acid.

  • Workup: Once the reaction is complete (typically 2-4 hours), allow the flask to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). For reactions run in toluene, the solvent can be removed along with the excess SOCl₂. The resulting crude acyl chloride will appear as a solid residue.

  • Next Step: The crude 7-Nitro-9H-fluorene-2-carbonyl chloride is used immediately in the next reaction without further purification.

Strategy 2: Direct Coupling Using Carbodiimide Reagents

For sensitive substrates or when a one-pot procedure is desired, direct coupling of the carboxylic acid with a nucleophile using a coupling agent is the preferred method. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used for this purpose, often in conjunction with an additive like N-hydroxysuccinimide (NHS).[6][7]

Causality Behind Experimental Choices: EDC reacts with the carboxylic acid to form an active O-acylisourea intermediate.[8] This intermediate is highly reactive but also unstable in aqueous media and prone to rearrangement. The addition of NHS traps this intermediate to form a semi-stable NHS ester.[8][9] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing the water-soluble N-hydroxysuccinimide.[10] This two-stage, one-pot process increases coupling efficiency and minimizes side reactions.[10]

Mechanism of EDC/NHS Mediated Amide Formation

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Fluorene Acid) Intermediate1 O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->Intermediate1 + EDC EDC EDC NHS NHS Amine R'-NH₂ (Nucleophile) Amide R-CO-NH-R' (Final Product) Intermediate2 NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS Tetrahedral Tetrahedral Intermediate Intermediate2->Tetrahedral + R'-NH₂ Tetrahedral->Amide

Caption: Simplified mechanism for EDC/NHS-mediated amide coupling.

Protocol 2: Direct Amide Coupling of 7-Nitro-9H-fluorene-2-carboxylic acid with a Primary Amine

This protocol provides a general method for forming an amide bond in a one-pot reaction.

Reagent/ParameterQuantity/Value (Example)Molar EquivalentPurpose
7-Nitro-9H-fluorene-2-carboxylic acid269 mg1.0 eqStarting Material
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)230 mg1.2 eqCoupling Agent
NHS (N-Hydroxysuccinimide)138 mg1.2 eqActivating Additive
Primary Amine (e.g., Benzylamine)118 µL1.1 eqNucleophile
Solvent (Anhydrous DMF or DCM)10 mL-Reaction Medium
Reaction TemperatureRoom Temperature-Thermal Energy
Reaction Time12-24 hours-To ensure completion

Step-by-Step Methodology:

  • Preparation: Dissolve 7-Nitro-9H-fluorene-2-carboxylic acid (269 mg, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Activation: Add NHS (138 mg, 1.2 eq) and EDC (230 mg, 1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to pre-activate the carboxylic acid and form the NHS ester.

  • Coupling: Add the primary amine (e.g., benzylamine, 118 µL, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.[11][12]

Purification and Characterization

  • Purification: The functionalized products are typically purified using standard laboratory techniques.

    • Flash Column Chromatography: This is the most common method for purifying fluorene derivatives, often using a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[11][13]

    • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.

  • Characterization: The identity and purity of the final products should be confirmed by a combination of spectroscopic methods.

    • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of the amide N-H stretch (~3300 cm⁻¹) and/or the shift in the carbonyl (C=O) stretch to the appropriate amide or ester frequency (~1650-1750 cm⁻¹).

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the incorporation of the new functional group and shifts in the signals of the fluorene backbone.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the synthesized compound.

References

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver Website. Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry Website. Available at: [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023). Available at: [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • Chemistry LibreTexts. 17.07: Conversion of carboxylic acids to acid chlorides. (2015). Available at: [Link]

  • National Center for Biotechnology Information. C−H Carboxylation of Aromatic Compounds through CO2 Fixation. PubMed Central. Available at: [Link]

  • ACS Publications. Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts. Organic Letters. Available at: [Link]

  • Macmillan Group, Princeton University. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

  • National Center for Biotechnology Information. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PubMed Central. Available at: [Link]

  • ACS Publications. Direct C–H Carboxylation Forming Polyfunctionalized Aromatic Carboxylic Acids by Combined Brønsted Bases. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. (2017). Available at: [Link]

  • Google Patents. Esterification of aromatic carboxylic acids.
  • ACS Publications. Synthesis of Functionalized Aromatic Carboxylic Acids from Biosourced 3-Hydroxy-2-pyrones through a Base-Promoted Domino Reaction. (2020). Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Ruhr-Universität Bochum. Carboxylic Acids in Catalysis. Available at: [Link]

  • ACS Publications. Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation. ACS Catalysis. (2021). Available at: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • SpringerLink. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Available at: [Link]

  • National Center for Biotechnology Information. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. (2017). Available at: [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022). Available at: [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). Available at: [Link]

  • Chemistry Steps. Converting Carboxylic Acids to Esters. Available at: [Link]

  • AK Lectures. Amide Formation from Carboxylic Acids. Available at: [Link]

  • ACS Publications. Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials. (2004). Available at: [Link]

  • National Center for Biotechnology Information. Direct Decarboxylative Functionalization of Carboxylic Acids via O–H Hydrogen Atom Transfer. PubMed Central. Available at: [Link]

  • ACS Publications. Simple Coupling Chemistry Linking Carboxyl-Containing Organic Molecules to Silicon Oxide Surfaces under Acidic Conditions. Langmuir. (2010). Available at: [Link]

  • International Journal of ChemTech Research. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Available at: [Link]

  • Wikipedia. Fluorene. Available at: [Link]

  • University of Central Florida. Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Available at: [Link]

  • Google Patents. Crystallization method for fluorene purification.
  • National Center for Biotechnology Information. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. PubMed Central. Available at: [Link]

  • ChemRadar. 9H-Fluorene-2-carboxylicacid, 7-nitro-9-oxo- CAS#42946-25-8. Available at: [Link]

  • Molbase. Synthesis of fluorenone-2-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. PubMed Central. Available at: [Link]

  • Roskilde University Research Portal. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Available at: [Link]

Sources

Application

7-Nitro-9h-fluorene-1-carboxylic acid as a precursor for pharmaceutical intermediates

Application Note: 7-Nitro-9H-fluorene-1-carboxylic acid as a Bifunctional Precursor for Pharmaceutical Intermediates Executive Summary & Structural Rationale In modern drug discovery, the architectural rigidity of a mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Nitro-9H-fluorene-1-carboxylic acid as a Bifunctional Precursor for Pharmaceutical Intermediates

Executive Summary & Structural Rationale

In modern drug discovery, the architectural rigidity of a molecular scaffold is a critical parameter. 7-Nitro-9H-fluorene-1-carboxylic acid (CAS 7145-75-7) serves as a highly versatile, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. The fluorene core provides a rigid, planar, and lipophilic framework. Incorporating such rigid scaffolds is a proven medicinal chemistry strategy to reduce the entropic penalty upon target binding, thereby enhancing ligand affinity and selectivity.

Furthermore, the orthogonal reactivity of the C1-carboxylic acid and the C7-nitro group allows for controlled, stepwise functionalization without the need for complex, yield-reducing protecting group strategies. This scaffold is particularly valuable in the development of caspase cascade activators for oncology[2], as rigid precursors for complex heterocyclic cores like phthalazin-1(2H)-ones[3], and as geometrically defined linkers in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profiling

To ensure predictable behavior during synthesis and purification, the fundamental physicochemical properties of the precursor are summarized below.

PropertyValue / Description
Chemical Name 7-Nitro-9H-fluorene-1-carboxylic acid
CAS Number 7145-75-7
Molecular Formula C14H9NO4
Molecular Weight 255.23 g/mol
Structural Class Polycyclic Aromatic Hydrocarbon (PAH) Derivative
Typical Appearance Yellow to brown crystalline powder
Solubility Profile Soluble in DMF, DMSO, and THF; Insoluble in Water

Mechanistic Insights: Causality in Synthetic Design

The strategic value of this specific fluorene derivative lies in its orthogonal synthetic handles, which dictate the sequence of experimental operations:

  • C1-Carboxylic Acid (Electrophilic Node): The carboxylic acid can be readily activated to form stable amides or esters. However, the proximity of the rigid fluorene ring system induces significant steric hindrance. Therefore, highly efficient uronium-based coupling agents (such as HATU) are required over traditional carbodiimides (like EDC) to drive the reaction to completion by forming a highly reactive 7-aza-HOBt ester intermediate.

  • C7-Nitro Group (Latent Nucleophilic Node): The nitro group remains completely inert during C1-amidation, serving as a naturally "protected" amine. Once the C1-pharmacophore is established, the nitro group can be chemoselectively reduced to an aniline derivative. This newly formed primary amine provides a nucleophilic handle that can subsequently undergo secondary amidation, reductive amination, or Buchwald-Hartwig cross-coupling.

  • Process Control: Derivatives of fluorene-1-carboxylic acid have been documented in Process Analytical Technology (PAT)-guided developments, where in-situ activation of the acyl group is critical to controlling reactivity and preventing the entrainment of toxic byproducts like hydrazine during scale-up[3].

Synthetic Workflow Visualization

Pathway Start 7-Nitro-9H-fluorene-1-carboxylic acid (Bifunctional Core) Activation Carboxyl Activation (HATU / DIPEA) Start->Activation Step 1 Intermediate1 7-Nitro-9H-fluorene-1-carboxamide (Intermediate A) Activation->Intermediate1 Reduction Chemoselective Reduction (Pd/C, H2 or SnCl2) Intermediate1->Reduction Step 2 Intermediate2 7-Amino-9H-fluorene-1-carboxamide (Intermediate B) Reduction->Intermediate2 Target1 Apoptosis Inducers (Caspase Activators) Intermediate2->Target1 Pharmacophore Assembly Target2 PROTAC Rigid Linkers (Targeted Degradation) Intermediate2->Target2 E3 Ligase Conjugation

Figure 1: Orthogonal synthetic divergence of 7-Nitro-9H-fluorene-1-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Amidation of the C1-Carboxylic Acid (Synthesis of Intermediate A)

Objective: To couple a primary or secondary amine to the C1 position while leaving the C7-nitro group intact. Causality & Reagent Selection: HATU is selected to overcome the steric bulk of the fluorene system. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the target amine for the activated ester, ensuring high chemoselectivity.

  • Activation: Dissolve 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the active ester before the amine is introduced, minimizing the risk of amine degradation or side reactions.

  • Coupling: Add the target primary/secondary amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 254 [M-H]⁻) is entirely consumed and replaced by the expected amide mass.

  • Workup: Quench the reaction with ice-cold water to precipitate the product (or extract with Ethyl Acetate if the product is highly lipophilic). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction of the C7-Nitro Group (Synthesis of Intermediate B)

Objective: To reduce the C7-nitro group to a primary amine, preparing the scaffold for secondary functionalization. Causality & Reagent Selection: While Palladium on Carbon (Pd/C) with hydrogen gas is the cleanest method for nitro reduction, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is explicitly chosen in this protocol to guarantee chemoselectivity if the newly attached C1-amide contains reducible moieties (e.g., benzyl ethers, alkenes, or halogens) that would be destroyed by catalytic hydrogenation.

  • Solvation: Dissolve Intermediate A (1.0 eq) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (0.1 M).

  • Reduction: Add SnCl₂·2H₂O (5.0 eq). Heat the mixture to 70°C and stir for 4 hours.

    • Causality: Elevated temperature is required to provide the activation energy for the single-electron transfer steps inherent to metal-mediated nitro reduction.

  • In-Process Control (Self-Validation): Spot the reaction on a TLC plate and stain with Ninhydrin solution (followed by gentle heating). The appearance of a distinct purple/orange spot confirms the successful generation of the primary amine.

  • Workup (Critical Step): Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached.

    • Causality: Neutralization is mandatory to precipitate the toxic tin salts as insoluble tin oxides/hydroxides, preventing them from contaminating the final API intermediate.

  • Filtration: Filter the resulting thick suspension through a pad of Celite to remove the tin emulsion, washing the pad thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the 7-amino-9H-fluorene-1-carboxamide intermediate.

Analytical Validation Data

To ensure the integrity of the synthesized intermediates, the following analytical signatures should be verified.

Analytical MethodTargetExpected Signature / Validation Criteria
LC-MS (ESI-) Starting MaterialStrong signal at m/z 254 [M-H]⁻.
LC-MS (ESI+) Intermediate A (Amide)Signal at m/z [M+H]⁺ corresponding to the specific amine used. Disappearance of m/z 254.
TLC (Ninhydrin) Intermediate B (Amine)Positive (purple/orange) stain indicating a free primary amine.
¹H NMR (DMSO-d6) Fluorene Core (All)Characteristic singlet at ~4.0 - 4.2 ppm integrating for 2H (C9-CH₂ protons of the fluorene ring).
¹H NMR (DMSO-d6) Intermediate B (Amine)Appearance of a broad singlet at ~5.2 - 5.5 ppm integrating for 2H (NH₂), exchangeable with D₂O.

References

  • Cai, S. X., et al. "Substituted N-aryl-9-oxo-9H-fluorene-1-carboxamides and analogs as activators of the caspase cascade and inducers of apoptosis." U.S. Patent Application Publication No. US 2008/0096848A1, 2008.
  • ACS Publications. "Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development." Organic Process Research & Development, 2015. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 7-Nitro-9H-fluorene-1-carboxylic acid

Abstract This comprehensive guide details robust and efficient catalytic reduction methods for the synthesis of 7-Amino-9H-fluorene-1-carboxylic acid from its nitro precursor, 7-Nitro-9H-fluorene-1-carboxylic acid. The r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust and efficient catalytic reduction methods for the synthesis of 7-Amino-9H-fluorene-1-carboxylic acid from its nitro precursor, 7-Nitro-9H-fluorene-1-carboxylic acid. The resulting amino-fluorene derivative is a valuable building block in the development of novel therapeutics and advanced materials. This document provides researchers, scientists, and drug development professionals with a selection of validated protocols, an in-depth discussion of the underlying chemical principles, and a comparative analysis of different catalytic systems. The protocols are designed to be self-validating, with an emphasis on chemoselectivity, yield, and operational simplicity.

Introduction: The Significance of 7-Amino-9H-fluorene-1-carboxylic acid

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are pivotal intermediates in numerous industrial applications.[1] 7-Amino-9H-fluorene-1-carboxylic acid, the target molecule of the protocols herein, is of significant interest in medicinal chemistry and materials science. The fluorene scaffold is a privileged structure in drug discovery, and the presence of both an amino and a carboxylic acid group at specific positions allows for diverse downstream derivatization, enabling the synthesis of a wide array of complex molecules with potential biological activity.

The primary challenge in the reduction of 7-Nitro-9H-fluorene-1-carboxylic acid lies in achieving high chemoselectivity for the nitro group while preserving the carboxylic acid functionality. This requires a careful selection of the catalytic system and reaction conditions. This guide explores several reliable methods to achieve this transformation, focusing on heterogeneous catalysis for its ease of product purification and catalyst recyclability.

Comparative Analysis of Catalytic Reduction Methods

A variety of catalytic systems can be employed for the reduction of nitroarenes. The choice of catalyst and hydrogen source is critical and depends on the substrate's functional group tolerance, desired reaction scale, and laboratory equipment availability. Below is a comparative summary of common methods applicable to the reduction of 7-Nitro-9H-fluorene-1-carboxylic acid.

Catalytic SystemHydrogen SourceTypical SolventsTemperaturePressureKey Advantages & Considerations
Palladium on Carbon (Pd/C) H₂ gasEthanol, Methanol, Ethyl AcetateRoom Temp. - 50°C1 - 4 atmHighly efficient and clean. Pd/C is often the catalyst of choice for nitro reductions.[2] Requires handling of hydrogen gas.
Palladium on Carbon (Pd/C) Ammonium FormateMethanol, EthanolRoom Temp. - RefluxAtmosphericA transfer hydrogenation method that avoids the use of H₂ gas.[1] Ammonium formate decomposes to provide hydrogen in situ.
Raney® Nickel H₂ gasEthanol, MethanolRoom Temp. - 50°C1 - 4 atmEffective for nitro group reduction and can be more cost-effective than palladium.[2][3] Pyrophoric when dry and requires careful handling.
Tin(II) Chloride (SnCl₂·2H₂O) HCl (in situ)Ethanol, Ethyl AcetateRefluxAtmosphericA classical, metal-mediated reduction that is highly chemoselective for the nitro group.[4] Stoichiometric amounts of tin are required.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the catalytic reduction of 7-Nitro-9H-fluorene-1-carboxylic acid.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is advantageous as it avoids the need for a pressurized hydrogen gas setup, making it more accessible for many laboratories. Ammonium formate serves as a convenient in-situ source of hydrogen.[1]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Add 7-Nitro-9H-fluorene-1-carboxylic acid, Pd/C (10 wt%), and Methanol to a round-bottom flask. B Add Ammonium Formate. A->B C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and filter through Celite®. D->E F Wash the Celite® pad with hot Methanol. E->F G Concentrate the filtrate in vacuo. F->G H Recrystallize the crude product. G->H

Caption: Workflow for Transfer Hydrogenation.

Materials:

  • 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.1 eq by weight)

  • Ammonium Formate (5.0 eq)

  • Methanol (or Ethanol)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq) and Methanol.

  • Carefully add 10% Pd/C catalyst (0.1 eq by weight).

  • Add ammonium formate (5.0 eq) to the suspension.

  • Heat the reaction mixture to a gentle reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude 7-Amino-9H-fluorene-1-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/water).

Protocol 2: Reduction using Stannous Chloride Dihydrate

This protocol is based on a well-established method for the reduction of nitrofluorenes and is known for its high chemoselectivity.[4]

Diagram of the General Reaction:

Caption: Reduction of 7-Nitro-9H-fluorene-1-carboxylic acid.

Materials:

  • 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethyl Acetate

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq) in a mixture of Ethyl Acetate and Ethanol.

  • Add Stannous Chloride Dihydrate (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 7-Amino-9H-fluorene-1-carboxylic acid by column chromatography or recrystallization.

Analytical Monitoring and Characterization

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A simple and effective method to monitor the progress of the reaction. A suitable eluent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) should be developed to achieve good separation between the starting material and the product. The spots can be visualized under UV light.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the signals corresponding to the aromatic protons in the vicinity of the nitro group and the appearance of new signals for the amino group and the corresponding aromatic protons are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized 7-Amino-9H-fluorene-1-carboxylic acid.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic NO₂ stretching frequencies and the appearance of N-H stretching bands will confirm the reduction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst (for hydrogenation methods).- Insufficient amount of reducing agent.- Poor solubility of the starting material.- Use fresh, high-quality catalyst.- Increase the equivalents of the reducing agent.- Try a different solvent or co-solvent system to improve solubility.
Low Yield - Product loss during work-up.- Formation of side products.- Optimize the extraction and purification steps.- Adjust the reaction temperature or time to minimize side reactions.
Presence of Impurities - Incomplete reaction.- Side reactions such as dehalogenation (if applicable) or over-reduction.- Ensure the reaction goes to completion.- Optimize purification methods (recrystallization from different solvents, column chromatography).

References

  • 2-aminofluorene. (Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 37, p.6 (1957)). [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Molecules, 2018 , 23(12), 3169). [Link]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (ResearchGate, January 2012). [Link]

  • Nitro Reduction - Common Conditions. (Organic Chemistry Portal). [Link]

  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. (ACS Omega, 2023 , 8(27), 24459–24470). [Link]

  • Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(ii) phthalocyanine/PMHS. (RSC Advances, 2014 , 4, 13615-13618). [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (The Journal of Organic Chemistry, 2022 , 87(2), 1195–1203). [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (RSC Advances, 2022 , 12(15), 9033-9042). [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (RSC Advances, 2017 , 7(48), 30163-30171). [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (RASĀYAN J. Chem., 2021 , 14(2), 1145-1156). [Link]

  • A new reagent for selective reduction of nitro group. (Indian Journal of Chemistry, 2003 , 42B, 2883-2885). [Link]

  • Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. (IAEA International Nuclear Information System). [Link]

Sources

Application

Application Notes and Protocols for the Esterification of 7-Nitro-9H-fluorene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 7-Nitro-9H-fluorene-1-carboxylic acid is a key intermediate in the synthesis of various compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Nitro-9H-fluorene-1-carboxylic acid is a key intermediate in the synthesis of various compounds of interest in medicinal chemistry and materials science. The esterification of this molecule is a critical step in the development of new therapeutic agents and functional materials. The presence of both a sterically demanding fluorene scaffold and an electron-withdrawing nitro group presents unique challenges for this transformation. This guide provides a detailed overview of standard esterification methods, offering insights into the rationale behind experimental choices and providing robust protocols to aid in the successful synthesis of 7-Nitro-9H-fluorene-1-carboxylic acid esters.

Strategic Considerations for Esterification

The selection of an appropriate esterification method for 7-Nitro-9H-fluorene-1-carboxylic acid is paramount and depends on several factors including the scale of the reaction, the nature of the alcohol, and the desired purity of the final product. The electron-withdrawing nitro group decreases the nucleophilicity of the carboxylate, potentially slowing down reactions that proceed through this intermediate. Conversely, it increases the acidity of the carboxylic acid. The bulky fluorene backbone can sterically hinder the approach of the alcohol to the carboxylic acid.

This document will focus on three widely applicable and effective methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple alcohols and large-scale synthesis.

  • Steglich Esterification: A mild and efficient method employing coupling agents, ideal for sterically hindered substrates and sensitive functional groups.[1]

  • Mitsunobu Reaction: A versatile and reliable method for the conversion of primary and secondary alcohols to esters under mild, neutral conditions, particularly useful when stereochemical inversion is desired or possible.[2][3]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5] This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol, which can also serve as the solvent, and/or by removing the water formed during the reaction.[6][7]

Rationale and Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, yielding the ester.[6]

Key Considerations for 7-Nitro-9H-fluorene-1-carboxylic acid:
  • Potential for Side Reactions: The strong acidic conditions and elevated temperatures can lead to side reactions, such as dehydration of the alcohol or electrophilic aromatic substitution on the fluorene ring, although the nitro group is deactivating.[8]

  • Solubility: 7-Nitro-9H-fluorene-1-carboxylic acid may have limited solubility in non-polar alcohols. A co-solvent like toluene can be used to facilitate the reaction and allow for the azeotropic removal of water using a Dean-Stark apparatus.[5]

Experimental Protocol: Fischer-Speier Esterification

dot

Caption: Fischer-Speier Esterification Workflow.

Materials:

  • 7-Nitro-9H-fluorene-1-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 20-50 eq). If the carboxylic acid has poor solubility, add a minimal amount of toluene to form a slurry.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, ensure it is filled with the appropriate solvent (toluene or the alcohol if it forms an azeotrope with water).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • If a precipitate forms, it may be the product. If so, filter, wash with water, and dry. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

ParameterConditionRationale
Catalyst H₂SO₄, TsOHStrong acid to protonate the carbonyl and accelerate the reaction.[4]
Temperature RefluxTo overcome the activation energy and drive the reaction.
Reaction Time 2 - 24 hoursEquilibrium-driven reaction; time can vary based on substrate reactivity.
Work-up NaHCO₃ washTo neutralize the acid catalyst and any unreacted carboxylic acid.[8]

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic or basic conditions.[11]

Rationale and Mechanistic Insight

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the desired ester and regenerates the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in the reaction solvent and can be removed by filtration.[11]

Key Considerations for 7-Nitro-9H-fluorene-1-carboxylic acid:
  • Mild Conditions: The neutral and room temperature conditions of the Steglich esterification are well-suited for the nitro-containing substrate, minimizing the risk of side reactions.

  • Steric Hindrance: This method is effective for sterically demanding carboxylic acids, making it a strong candidate for the fluorene system.[12]

  • Byproduct Removal: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in many organic solvents and can often be removed by filtration. If EDC is used, its urea byproduct is water-soluble and can be removed during an aqueous workup.[13]

Experimental Protocol: Steglich Esterification

dot

Caption: Steglich Esterification Workflow.

Materials:

  • 7-Nitro-9H-fluorene-1-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Nitro-9H-fluorene-1-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent DCC, EDCActivates the carboxylic acid for nucleophilic attack.[11]
Catalyst DMAPActs as a highly effective acyl transfer agent.[14]
Solvent Anhydrous DCM, THFAprotic solvent to prevent reaction with the coupling agent.
Temperature 0 °C to Room Temp.Mild conditions to prevent side reactions.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, under mild and neutral conditions.[2] It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][9]

Rationale and Mechanistic Insight

The reaction is initiated by the formation of a betaine intermediate from the reaction of the phosphine and the azodicarboxylate. This betaine then activates the alcohol, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid by the betaine, then acts as a nucleophile and displaces the activated alcohol via an Sₙ2 mechanism, resulting in inversion of stereochemistry at the alcohol center if it is chiral. The driving force for the reaction is the formation of the stable triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[9]

Key Considerations for 7-Nitro-9H-fluorene-1-carboxylic acid:
  • Mild Conditions: The reaction is performed at or below room temperature and under neutral conditions, making it suitable for sensitive substrates.[2]

  • Steric Hindrance: The Mitsunobu reaction can be effective for sterically hindered alcohols and carboxylic acids, although reaction rates may be slower.[1][2]

  • Byproduct Removal: A significant challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the hydrazine byproducts, which often requires careful column chromatography.[3]

Experimental Protocol: Mitsunobu Reaction

dot

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 7-Nitro-9H-fluorene-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chemoselectivity, regioselectivity, and conversion issues frequently encountered during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chemoselectivity, regioselectivity, and conversion issues frequently encountered during the synthesis of 7-Nitro-9H-fluorene-1-carboxylic acid (CAS: 7145-75-7)[1].

The nitration of 9H-fluorene-1-carboxylic acid is a deceptively complex electrophilic aromatic substitution (EAS). While the 1-carboxylic acid group effectively deactivates the proximal A-ring and directs nitration to the distal B-ring (specifically the 7-position), the reaction is highly sensitive to oxidative side reactions and over-nitration[2]. This guide provides the mechanistic causality behind these failures and validated protocols to ensure high-yield, high-purity synthesis.

Core Troubleshooting FAQs

Q1: My reaction yields a significant amount of a yellow byproduct, and mass spectrometry shows an M+14 mass shift relative to the target. What is happening? A: You are observing over-oxidation at the C9 position, yielding 7-nitro-9-oxo-fluorene-1-carboxylic acid (a fluorenone derivative)[2]. The C9 methylene protons on the fluorene core are benzylic and highly acidic (pKa ~22). When using standard mixed acids (HNO₃/H₂SO₄), the strong oxidizing nature of nitric acid converts the methylene bridge to a ketone[2]. Solution: Switch from mixed acids to a milder, non-oxidizing nitrating system. Generating acetyl nitrate in situ using fuming HNO₃ in Acetic Anhydride (Ac₂O) and Acetic Acid (AcOH) at 0–5 °C suppresses C9 oxidation while maintaining sufficient electrophilicity for the desired EAS.

Q2: I am getting a mixture of mono-nitrated and di-nitrated products. How do I control the stoichiometry? A: Over-nitration (yielding 2,7-dinitro-9H-fluorene-1-carboxylic acid) occurs when the local concentration of the nitronium ion is too high, or if the reaction temperature spikes[2]. The 7-position is kinetically favored, but once nitrated, the molecule can still undergo further nitration at the 2-position if excess reagent is present. Solution: Ensure the starting material is fully dissolved before adding the nitrating agent. Use exactly 1.05 to 1.10 equivalents of HNO₃. Add the HNO₃ dropwise over an extended period (e.g., 1 hour) using a syringe pump, maintaining the internal temperature strictly below 5 °C.

Q3: My starting material (9H-fluorene-1-carboxylic acid) won't dissolve in cold acetic acid, leading to incomplete conversion. Can I heat it? A: Do not heat the reaction mixture. Heating prior to or during nitration will exponentially increase C9 oxidation and misdirected regioselectivity (e.g., forming 2-nitro or 3-nitro isomers). Solution: Use a co-solvent. Adding anhydrous dichloromethane (DCM) to the acetic acid mixture will solubilize the starting material at low temperatures without interfering with the nitration kinetics.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes how different reaction parameters influence the yield and impurity profile of the synthesis. Use this data to benchmark your current protocol.

Nitrating SystemTemp (°C)Co-SolventTarget Yield (7-Nitro)Major Impurity Profile
HNO₃ / H₂SO₄20 °CNone< 20%7-Nitro-9-oxo (High), 2,7-Dinitro (High)
HNO₃ / AcOH10 °CNone45%Unreacted SM, 2-Nitro isomer
HNO₃ / Ac₂O / AcOH0–5 °CNone65%7-Nitro-9-oxo (Low), Unreacted SM
HNO₃ / Ac₂O / AcOH 0–5 °C DCM > 82% Trace Regioisomers

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system to maximize the yield of 7-Nitro-9H-fluorene-1-carboxylic acid while suppressing fluorenone formation[2].

Step 1: Substrate Preparation In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet, suspend 9H-fluorene-1-carboxylic acid (1.0 eq) in a 1:1 mixture of glacial acetic acid and anhydrous dichloromethane (10 mL total solvent per gram of substrate).

Step 2: Activation & Cooling Add acetic anhydride (2.0 eq) to the suspension. Cool the mixture to 0 °C using an ice-brine bath. Stir until the substrate is completely dissolved. Causality: Ac₂O acts as a water scavenger and reacts with HNO₃ to form the active nitrating species (acetyl nitrate), which is milder than the nitronium ion generated in sulfuric acid.

Step 3: Controlled Nitration In a separate vial, prepare a solution of fuming nitric acid (1.05 eq, >90%) in glacial acetic acid (2 mL/g). Add this solution dropwise to the reaction flask over 60 minutes via an addition funnel. Self-Validation Check: Monitor the internal thermometer constantly. The internal temperature must not exceed 5 °C during the addition to prevent C9 oxidation.

Step 4: Maturation Stir the reaction at 0–5 °C for an additional 2 hours. Reaction progress can be monitored via HPLC[3].

Step 5: Quench & Isolation Pour the reaction mixture slowly over crushed ice (20 g per gram of substrate) while stirring vigorously. Stir for 30 minutes to ensure complete hydrolysis of any mixed anhydrides. Filter the resulting pale-yellow precipitate under vacuum and wash with copious amounts of cold water until the filtrate is pH neutral.

Step 6: Purification Recrystallize the crude product from hot ethanol/water (3:1). This step selectively crystallizes the 7-nitro target while leaving trace 2-nitro regioisomers and unreacted starting material in the mother liquor. Dry under vacuum at 40 °C.

Pathway Visualization

The following diagram illustrates the kinetic pathways and potential pitfalls during the nitration of 9H-fluorene-1-carboxylic acid.

G SM 9H-Fluorene-1-carboxylic acid (Starting Material) Nitration Nitration (HNO3 / AcOH / Ac2O) SM->Nitration Target 7-Nitro-9H-fluorene-1-carboxylic acid (Target Product) Nitration->Target Controlled Temp (0-5°C) Optimal Stoichiometry Side1 7-Nitro-9-oxo-fluorene-1-carboxylic acid (C9 Oxidation) Nitration->Side1 High Temp / Strong Oxidant Side2 2,7-Dinitro-9H-fluorene-1-carboxylic acid (Over-nitration) Nitration->Side2 Excess HNO3 Side3 2-Nitro-9H-fluorene-1-carboxylic acid (Regioisomer) Nitration->Side3 Poor Mixing

Fig 1: Reaction pathways and byproducts in the nitration of 9H-fluorene-1-carboxylic acid.

References

  • Fluorene-1-carboxylic acid and related compounds Source: Journal of the Chemical Society (RSC) URL:[Link]

  • Critical Review: High-performance liquid chromatography of nitrated polycyclic aromatic hydrocarbons Source: DSS / ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 7-Nitro-9H-fluorene-1-carboxylic Acid Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with fluorene-derived intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with fluorene-derived intermediates. Purifying 7-Nitro-9H-fluorene-1-carboxylic acid presents unique thermodynamic and kinetic challenges due to the molecular geometry of the fluorene core and the harsh oxidizing conditions required for its synthesis.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations for impurity formation, and a self-validating crystallization protocol designed to ensure high-purity isolation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My crystallized product contains significant 2-nitro and 4-nitro positional isomers. Why do these form, and how do I separate them? Causality & Solution: The carboxylic acid group at the C1 position is electron-withdrawing, which locally deactivates the A-ring of the fluorene system. Consequently, electrophilic aromatic substitution (nitration) predominantly targets the B-ring at the highly activated C7 position[1]. However, the C2 and C4 positions retain residual nucleophilicity, leading to the formation of 2-nitro and 4-nitro byproducts[2]. Because these positional isomers possess nearly identical molecular weights and similar dipole moments, they frequently co-crystallize in standard single-solvent systems (like ethanol or ethyl acetate). To break this co-crystallization, you must utilize a solvent system that exploits slight differences in basicity and hydrogen-bonding capabilities. An Acetic Acid / Water gradient is highly recommended, as the acetic acid selectively solvates the off-target isomers while the water acts as a tunable anti-solvent.

Q2: My isolated crystals have a distinct yellow/orange tint. What is this impurity, and how is it removed? Causality & Solution: A yellow or orange discoloration strongly indicates contamination by 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid (a fluorenone derivative). The C9 methylene bridge of the fluorene core is benzylic and highly susceptible to oxidation[3]. Under the harsh, oxidizing conditions of mixed-acid nitration (HNO₃/H₂SO₄), the C9 position readily oxidizes to a ketone[2]. Fluorenone derivatives are significantly more polar due to the strong C=O dipole. Recrystallization from a polar aprotic solvent system, such as Dimethylformamide (DMF) and Water , effectively retains the 9-oxo impurity in the mother liquor while precipitating the target fluorene.

Q3: During cooling, the solution forms a milky, biphasic liquid ("oiling out") instead of crystals. How do I fix this? Causality & Solution: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before reaching the solubility (equilibrium) curve. Instead of forming a pure solid crystal lattice, the fluorene derivative separates as an impurity-rich liquid phase, trapping isomers and degradation products. This is a self-validating thermodynamic issue. To correct it, you must force heterogeneous nucleation before the system reaches the LLPS boundary. Reduce the initial solute concentration by 15-20% and introduce pure seed crystals exactly at the cloud point to bypass the metastable zone.

Quantitative Impurity Profiling

Understanding the structural cause of your impurities dictates the solvent strategy. Use the table below to match your identified impurity with the optimal crystallization system.

Impurity TypeStructural CauseRelative Polarity (vs. Target)Recommended Solvent System
2-Nitro / 4-Nitro Isomers Competing electrophilic substitution sites during nitrationSimilarAcetic Acid / Water
7-Nitro-9-oxo derivative Oxidation of C9 methylene bridge by HNO₃/H₂SO₄HigherDMF / Water
Dinitro species (e.g., 2,7-dinitro) Over-nitration from excess or localized high conc. of HNO₃LowerToluene / Ethanol
Unreacted Starting Material Incomplete nitration reactionLowerToluene / Hexane

Experimental Protocol: Optimized Seeded Crystallization

This protocol utilizes an Acetic Acid/Water system to systematically reject positional isomers while preventing Liquid-Liquid Phase Separation (oiling out).

Step 1: Dissolution Suspend 10.0 g of crude 7-Nitro-9H-fluorene-1-carboxylic acid in 80 mL of Glacial Acetic Acid. Heat the mixture to 85°C under continuous stirring (400 rpm) until complete dissolution is achieved.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter. Causality: This step removes insoluble particulates and polymeric degradation products that can act as uncontrolled nucleation sites.

Step 3: Anti-Solvent Addition (Pre-seeding) Slowly add 15 mL of deionized water (anti-solvent) dropwise while maintaining the temperature at 85°C. Stop the addition immediately just before the cloud point is reached (the solution should remain clear but near saturation).

Step 4: Seeding (Critical Step) Cool the solution to 75°C. Introduce 50 mg of high-purity 7-Nitro-9H-fluorene-1-carboxylic acid seed crystals. Hold the temperature at 75°C for exactly 30 minutes. Causality: This isothermal hold allows the seed bed to mature, forcing heterogeneous nucleation and completely bypassing the binodal (oiling out) curve.

Step 5: Controlled Cooling & Final Anti-Solvent Cool the suspension to 20°C at a strict linear rate of 0.5°C/min. Once the system reaches 20°C, add an additional 25 mL of water over 1 hour via a syringe pump to maximize thermodynamic yield without crashing out impurities.

Step 6: Isolation & Washing Filter the resulting crystals under vacuum. Wash the filter cake with 20 mL of a cold 1:1 Acetic Acid/Water mixture to displace the impurity-laden mother liquor, followed by 20 mL of cold deionized water to remove residual acid.

Step 7: Drying Dry the product in a vacuum oven at 60°C for 12 hours to a constant weight.

Crystallization Troubleshooting Workflow

CrystallizationTroubleshooting Start Crude 7-Nitro-9H-fluorene- 1-carboxylic acid Q1 High Isomer Content? (2-nitro / 4-nitro) Start->Q1 Sol1 Use Acetic Acid / H2O Gradient Crystallization Q1->Sol1 Yes Q2 Yellow/Orange Tint? (9-oxo-fluorenone impurity) Q1->Q2 No Pure High-Purity 7-Nitro Isomer Sol1->Pure Sol2 Recrystallize from DMF / Water Q2->Sol2 Yes Q3 Oiling Out / LLPS During Cooling? Q2->Q3 No Sol2->Pure Sol3 Reduce Concentration, Add Seed Crystals at Cloud Point Q3->Sol3 Yes Q3->Pure No Sol3->Pure

Decision-tree workflow for troubleshooting 7-Nitro-9H-fluorene-1-carboxylic acid crystallization.

References

  • Journal of the Chemical Society C: Organic (RSC Publishing). Fluorenone-1-carboxylic acid reactions and nitration of fluorene derivatives.
  • ResearchGate. Scorpionate Ligand Derived from 1-Amino-9H-Fluoren-9-ol and its Metal (II) Complexes as Potential Anticancer Agents (Discussing 9-oxo-9H-fluorene-1-carboxylic acid).
  • Benchchem. 7-Nitro-9h-fluorene-1-carboxylic acid | 7145-75-7.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Reduction of 7-Nitro-9H-fluorene-1-carboxylic Acid

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical process of reducing 7-Nitro-9H-fluorene-1-carboxylic acid to its corresponding amine, a key intermediate in various synthetic pathways. Here, we dissect the nuances of reaction temperature optimization to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reduction of 7-Nitro-9H-fluorene-1-carboxylic acid is sluggish or incomplete. Should I increase the temperature?

A1: While incomplete reactions can often be attributed to insufficient temperature, it's crucial to consider other factors before indiscriminately increasing the heat. A sluggish reaction could also stem from:

  • Insufficient Reducing Agent or Catalyst: Ensure you are using the correct stoichiometric amount of your reducing agent. For catalytic hydrogenations (e.g., using Pd/C), the catalyst loading might be too low or the catalyst may have lost activity.

  • Poor Catalyst Activity: Catalysts like Palladium on carbon (Pd/C) can deactivate over time. Using fresh or properly stored catalyst is recommended. The choice of solvent can also influence catalyst activity.

  • Catalyst Poisoning: Impurities in your starting material, solvent, or reagents can poison the catalyst. Common poisons include sulfur and certain nitrogen-containing compounds. Purifying the starting material is advisable.

  • Mass Transfer Limitations: In heterogeneous reactions, such as those using Pd/C, vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen source.

If these factors have been addressed, a careful, incremental increase in temperature may be warranted. However, be mindful of potential side reactions at elevated temperatures.

Q2: What are the risks of using too high a reaction temperature?

A2: Excessive heat can lead to several undesirable outcomes:

  • Formation of Byproducts: High temperatures can promote side reactions, leading to a complex mixture of products and reducing the yield of the desired amine. For nitro group reductions, intermediates such as nitroso and hydroxylamine species can be involved, and high temperatures might lead to undesired condensation or rearrangement products.

  • Degradation of Starting Material or Product: The fluorene ring system and the carboxylic acid group may be susceptible to degradation under harsh conditions.

  • Reduced Chemoselectivity: If other reducible functional groups are present in the molecule, higher temperatures can lead to their unintended reduction. Lowering the reaction temperature can sometimes improve selectivity.

  • Safety Hazards: Nitro group reductions are often highly exothermic. On a larger scale, excessive heat can lead to a runaway reaction.

Q3: What is a good starting temperature range for the reduction of 7-Nitro-9H-fluorene-1-carboxylic acid?

A3: The optimal temperature is highly dependent on the chosen reduction method. Here are some general guidelines:

Reduction MethodTypical Temperature RangeNotes
Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) Room Temperature to 60 °CA widely used, efficient, and often chemoselective method. Starting at room temperature and gently heating if the reaction is slow is a good strategy.
Catalytic Hydrogenation (H₂ gas, Pd/C) Room Temperature to 60 °CSimilar to transfer hydrogenation, but requires specialized equipment for handling hydrogen gas.
Metal/Acid Reduction (e.g., SnCl₂, HCl or Fe, HCl) Room Temperature to RefluxA classic and robust method. The reaction can be exothermic, so careful addition of the acid may be necessary. Gentle heating to reflux is common to drive the reaction to completion.

It is always recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.

Q4: How can I monitor the reaction to determine the optimal temperature?

A4: Close monitoring is key to optimizing any reaction. For the reduction of 7-Nitro-9H-fluorene-1-carboxylic acid, the following techniques are highly effective:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to follow the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the concentrations of the starting material and product over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the product is sufficiently volatile, GC-MS can provide information on both the conversion and the identity of any byproducts.

  • Raman Spectroscopy: This technique can be used for real-time monitoring of the disappearance of the nitro group's characteristic stretching frequency (around 1350 cm⁻¹).

By taking aliquots from the reaction at different temperatures and analyzing them, you can determine the temperature that provides the best balance of reaction rate and product purity.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for resolving them.

Issue 1: Low Yield of the Desired Amine

If you are experiencing a low yield of 7-Amino-9H-fluorene-1-carboxylic acid, a systematic approach to troubleshooting is necessary.

Optimization

improving solubility of 7-Nitro-9h-fluorene-1-carboxylic acid for NMR analysis

Topic: Troubleshooting Solubility for 7-Nitro-9H-fluorene-1-carboxylic acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Solubility for 7-Nitro-9H-fluorene-1-carboxylic acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on "brick dust" molecules—compounds that stubbornly resist dissolution in standard analytical solvents. This guide provides field-proven, self-validating protocols to overcome the severe insolubility of 7-Nitro-9H-fluorene-1-carboxylic acid for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Diagnostic Overview (Q&A)

Q: Why is 7-Nitro-9H-fluorene-1-carboxylic acid completely insoluble in standard NMR solvents like CDCl₃? A: The insolubility of this specific molecule is driven by two synergistic, lattice-hardening intermolecular forces:

  • Carboxylic Acid Dimerization: The -COOH groups form highly stable, eight-membered cyclic dimers via intermolecular hydrogen bonding. This effectively doubles the molecular weight of the solvated species and drastically increases the lattice energy [1].

  • π−π Stacking: The planar 9H-fluorene core is highly conjugated. When polarized by the strongly electron-withdrawing 7-nitro group, the molecules engage in extensive π−π stacking, locking them into a rigid supramolecular network [2].

To obtain a high-quality ¹³C NMR spectrum (which requires >5-10 mg/mL concentration), we must systematically dismantle these intermolecular networks using targeted solvent selection, thermal energy, or chemical disruption.

Part 2: Troubleshooting Workflow

Follow this decision tree to determine the least invasive method for solubilizing your sample without permanently altering its chemical structure.

NMR_Solubility_Workflow Start 7-Nitro-9H-fluorene-1-carboxylic acid Insoluble in CDCl3 Step1 Switch to DMSO-d6 (H-bond acceptor) Start->Step1 Check1 Soluble > 5 mg/mL? Step1->Check1 Step2 Heat to 350 K (Thermal disruption) Check1->Step2 No Success Acquire NMR Spectrum Check1->Success Yes Check2 Soluble & Sharp Peaks? Step2->Check2 Step3 In-situ Deprotonation Add 1.1 eq TEA or NaOD Check2->Step3 No Check2->Success Yes Check3 Soluble? Step3->Check3 Step4 Chemical Derivatization (Methyl Esterification) Check3->Step4 No Check3->Success Yes Step4->Success

Workflow for troubleshooting 7-Nitro-9H-fluorene-1-carboxylic acid NMR solubility.

Part 3: Quantitative Solvent Selection Matrix

Before attempting chemical modifications, select a solvent capable of disrupting hydrogen bonds. Below is a comparison of solvent efficacies for rigid carboxylic acids.

SolventH-Bond DisruptionBoiling Point (K)Expected Solubility (mg/mL)Viscosity Impact on T₂ Relaxation
CDCl₃ Poor334< 1Low (Sharp peaks if soluble)
DMSO-d₆ Excellent4625 - 15High (May cause peak broadening)
DMF-d₇ Excellent42610 - 20Medium
Pyridine-d₅ Excellent (Basic)388> 20Medium (Complex solvent residual peaks)
Part 4: Step-by-Step Experimental Protocols
Protocol A: High-Temperature Thermal Disruption in DMSO-d₆

DMSO-d₆ is a potent hydrogen-bond acceptor that competes directly with carboxylic acid dimerization [3]. However, at room temperature, the fluorene π−π stacking may still limit solubility. We leverage thermal energy to overcome the remaining lattice enthalpy [4].

  • Sample Preparation: Weigh exactly 10 mg of 7-Nitro-9H-fluorene-1-carboxylic acid into a clean 1.5 mL glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d₆. Expert Tip: Use 100% D enriched DMSO if you need to observe the fluorene aliphatic C9 protons (~3.9 ppm), as the standard water peak in DMSO can obscure this region.

  • Thermal Agitation: Sonicate the vial for 5 minutes. If a fine suspension persists, heat the vial in a water bath at 60 °C (333 K) for 10 minutes.

  • Transfer: Quickly transfer the hot, transparent solution to a high-quality 5 mm NMR tube.

  • Acquisition: Insert the sample and set the NMR probe temperature to 340–350 K. Allow 10 minutes for thermal equilibration before tuning and matching.

Self-Validation Check: Monitor the deuterium lock signal. A stable, non-fluctuating lock at 350 K confirms that the sample is in a homogeneous solution and not precipitating out of the active volume.

Protocol B: In-Situ Deprotonation (The "Electrostatic Repulsion" Method)

If thermal disruption is insufficient, chemical disruption is required. Deprotonating the carboxylic acid yields a carboxylate anion. The resulting electrostatic repulsion completely shatters the dimer network and prevents π -stacking aggregation.

  • Suspension: Suspend 10 mg of the analyte in 0.6 mL of DMSO-d₆ inside the NMR tube.

  • Base Addition: Add 1.1 molar equivalents of Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Agitation: Cap the tube securely and invert 10–15 times. The cloudy suspension will rapidly clear into a transparent, slightly darker solution.

  • Acquisition: Acquire standard 1D ¹H and ¹³C spectra at 298 K.

Self-Validation Check: The broad -COOH proton signal (typically found between 12.0–13.5 ppm) must completely disappear. Additionally, the aromatic protons adjacent to the carboxylate group will exhibit a distinct upfield shift due to the increased electron density of the anion.

Part 5: Experimental FAQs

Q: I used DMSO-d₆, and my compound dissolved, but the baseline is terrible and the peaks are excessively broad. Why? A: This is a classic symptom of high viscosity and intermediate exchange rates. DMSO-d₆ is highly viscous at room temperature [3]. If your sample is near its saturation limit, transient micro-aggregates form. This restricts molecular tumbling, causing a shortening of the T₂ relaxation time, which manifests as peak broadening. Solution: Dilute the sample by 20% with fresh DMSO-d₆, or increase the probe temperature to 330 K to decrease solvent viscosity and increase the tumbling rate [5].

Q: When I added base (TEA) to my sample, the chemical shifts of the fluorene ring changed. Is my sample degrading? A: No, this is the expected electronic effect of deprotonation. Converting the electron-withdrawing carboxylic acid into an electron-donating carboxylate anion alters the shielding of the entire conjugated fluorene π -system. The protons in the 2, 8, and 9 positions will exhibit noticeable upfield shifts. This confirms structural deprotonation, not degradation.

Q: The residual water peak in DMSO-d₆ is overlapping with my fluorene C9-H₂ protons. How can I resolve this? A: DMSO is notoriously hygroscopic, and the residual water peak (HOD) typically appears at 3.33 ppm [6]. Because hydrogen bonding is temperature-dependent, you can intentionally shift the HOD peak. By increasing the probe temperature to 340 K, the HOD peak will shift upfield (towards 2.9 ppm), cleanly revealing your C9 aliphatic protons.

References
  • Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.[Link]

  • Highly Viscous Binary Solvents: DMSO-d6/Glycerol and DMSO-d6/Glycerol-d8 for Polar and Apolar Mixture Analysis by NMR. Analytical Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 7-Nitro-9H-fluorene-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 7-Nitro-9H-fluorene-1-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 7-Nitro-9H-fluorene-1-carboxylic acid . This compound is commercially valuable in synthetic chemistry and is a key structural analog in the study of polyaromatic hydrocarbon biodegradation[1]. However, it is notoriously susceptible to thermal decarboxylation.

This guide provides a deep dive into the causality of this degradation, a risk matrix for reaction design, and self-validating protocols to ensure the structural integrity of your compound during complex workflows.

Mechanistic Overview: The Causality of Decarboxylation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers forcing the extrusion of carbon dioxide. The fluorene core features a rigid biphenyl system with a methylene bridge at C9[2]. The decarboxylation of 7-Nitro-9H-fluorene-1-carboxylic acid is driven by two synergistic factors:

  • Electronic Activation (The Thermodynamic Sink): The nitro group at the 7-position is strongly electron-withdrawing. Through the conjugated fluorene π -system, it exerts a powerful inductive and resonance effect that stabilizes the transient carbanion formed at the 1-position upon the loss of CO 2​ . Halogenated and electron-deficient aromatic carboxylic acids are highly susceptible to this specific thermal degradation[3].

  • The "Naked Carboxylate" Effect (The Kinetic Driver): Decarboxylation is fundamentally a 1,2-elimination reaction where the C-C bond is broken to form a C-O π bond[4]. In basic conditions or polar aprotic solvents (like DMF or DMSO), the carboxylic acid is deprotonated, but the resulting carboxylate anion lacks hydrogen-bond stabilization. This "naked" state raises the ground-state energy of the reactant, drastically lowering the activation energy required for decarboxylation[4].

Mechanism N1 7-Nitro-9H-fluorene- 1-carboxylic acid N2 Carboxylate Anion (Naked State) N1->N2 Deprotonation (Base/Solvent) N3 Transition State (CO2 Extrusion) N2->N3 Thermal Energy (>60°C) N4 7-Nitro-9H-fluorene + CO2 N3->N4 Decarboxylation

Mechanistic pathway of base-catalyzed thermal decarboxylation.

Decarboxylation Risk Matrix

When designing your experiments, consult this quantitative summary to evaluate the risk of spontaneous decarboxylation based on your solvent and temperature parameters.

Solvent SystemTemperaturepH ConditionDecarboxylation RiskMechanistic Rationale
DMF, DMSO, NMP > 60 °CNeutral / BasicCRITICAL Polar aprotic solvents leave the carboxylate "naked," eliminating the solvation barrier and accelerating CO 2​ loss.
Methanol, Ethanol > 60 °CAcidicLow to ModerateProtic solvents hydrogen-bond with the carboxylate, stabilizing the ground state and raising the activation barrier.
Toluene, THF 60 - 80 °CNeutralModerateNon-polar environments discourage charge separation, but thermal energy can still overcome the barrier over time.
Any Solvent < 40 °CAnyLowInsufficient thermal energy to reach the transition state for decarboxylation.

Troubleshooting FAQs

Q1: Why does my compound completely degrade into 7-nitrofluorene when I heat it to 90°C in DMF? A: You have created the perfect storm for decarboxylation. DMF is a polar aprotic solvent that effectively solvates cations but leaves anions (like your carboxylate) poorly solvated. This raises the ground-state energy of the carboxylate. Combined with the thermal energy at 90°C and the electron-withdrawing 7-nitro group stabilizing the resulting carbanion, the molecule rapidly eliminates CO 2​ [4]. Solution: Switch to a less polar or protic solvent, or transiently protect the acid before heating.

Q2: I need to perform a high-temperature cross-coupling reaction. How can I prevent the loss of the carboxylic acid group? A: If heating above 80°C is unavoidable, you must employ a transient protecting group strategy. Esterification (e.g., forming a methyl ester) converts the ionizable carboxylic acid into a stable ester. Esters do not undergo thermal decarboxylation because they cannot form the requisite carboxylate anion transition state. After your high-temperature step, you can gently hydrolyze the ester back to the acid using LiOH at room temperature.

Q3: Does the pH of my aqueous workup matter if I am going to dry the compound in a vacuum oven later? A: Absolutely. If your workup leaves the compound in a basic state (e.g., washing with NaHCO 3​ without subsequent acidification), you are isolating the carboxylate salt. When you place this salt in a vacuum oven, even at moderate temperatures (50°C), it is highly prone to decarboxylation. Always ensure the aqueous phase is acidified (pH ~2) before extraction to isolate the protonated carboxylic acid, which is significantly more thermally stable.

DecarboxylationPrevention A 7-Nitro-9H-fluorene-1-carboxylic acid Workflow Initiation B Temperature Assessment: Is T > 60°C? A->B C Proceed with Standard Protocol (Maintain T < 60°C) B->C No D Decarboxylation Risk High Evaluate Conditions B->D Yes E Solvent & pH Check: Basic pH or Polar Aprotic? D->E F Critical Degradation Pathway: Naked Carboxylate Formation E->F Yes (DMF/DMSO/Base) G Optimization: Use Toluene/THF & Neutral pH E->G No H Mandatory Mitigation: Transient Esterification F->H Rescue Strategy

Decision tree for preventing thermal decarboxylation of 7-Nitro-9H-fluorene-1-carboxylic acid.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is built into the steps to ensure the structural integrity of the fluorene core is maintained.

Protocol A: Safe Solvent Removal and Drying

Use this protocol to isolate the free acid without triggering thermal degradation.

  • Aqueous Acidification: Following your reaction, quench the mixture and wash the aqueous layer with 1M HCl until the pH reaches 2.0 - 3.0. Causality: This ensures the compound is fully protonated, preventing the formation of the highly unstable carboxylate salt.

  • Extraction: Extract the protonated acid into a low-boiling, non-polar solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Evaporate the solvent using a rotary evaporator. Critical Step: Set the water bath strictly below 40°C . Rely on a high-quality vacuum (e.g., < 50 mbar) rather than heat to drive off the solvent.

  • Final Drying: Transfer the concentrated solid to a vacuum desiccator or a vacuum oven set to ambient temperature (20-25°C) . Do not apply heat during deep vacuum drying.

Protocol B: Transient Esterification for High-Temperature Workflows

Use this protocol if your downstream chemistry requires heating > 80°C (e.g., Suzuki couplings).

  • Protection (Esterification): Dissolve 7-Nitro-9H-fluorene-1-carboxylic acid in anhydrous Methanol (0.2 M). Add a catalytic amount of concentrated H 2​ SO 4​ (0.1 equivalents).

  • Reflux: Heat the mixture to 65°C for 4-6 hours. Causality: The acidic, protic environment heavily stabilizes the carboxylic acid, preventing decarboxylation while Fischer esterification occurs.

  • Isolation of Ester: Concentrate the mixture under reduced pressure (bath < 40°C). Neutralize cautiously with cold aqueous NaHCO 3​ , and extract with Ethyl Acetate. Dry over Na 2​ SO 4​ and concentrate.

  • High-Temp Reaction: Proceed with your required high-temperature synthetic step using the now thermally stable methyl ester intermediate.

  • Mild Deprotection: To recover the carboxylic acid, dissolve the intermediate in a 3:1:1 mixture of THF:MeOH:H 2​ O. Add 3.0 equivalents of LiOH·H 2​ O. Stir at room temperature for 12 hours. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate to recover the intact carboxylic acid.

References

  • Master Organic Chemistry. "Decarboxylation".[Link][4]

  • European Patent Office. "Process for the decarboxylation of aromatic carboxylic acids" (EP0818435A1).[3]

  • FEMS Microbiology Reviews. "Microbial biodegradation of polyaromatic hydrocarbons".[Link][1]

  • PubChem. "Fluorene-1-carboxylic acid".[Link][2]

Sources

Optimization

minimizing side reactions during the nitration of fluorene-1-carboxylic acid

Welcome to the Application Scientist Support Portal. The nitration of fluorene-1-carboxylic acid is a critical functionalization step in the synthesis of advanced pharmaceuticals and optoelectronic materials.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The nitration of fluorene-1-carboxylic acid is a critical functionalization step in the synthesis of advanced pharmaceuticals and optoelectronic materials. However, the fluorene scaffold presents unique chemical challenges—most notably, the hyper-reactive C9 benzylic position and the competing electronic directing effects of the biphenyl system.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you minimize side reactions, specifically C9 oxidation and poly-nitration, while maximizing regioselectivity for the target 7-nitro-9H-fluorene-1-carboxylic acid .

📊 Quantitative Reaction Profiling

Understanding the kinetic and thermodynamic outcomes of different nitrating systems is the first step in troubleshooting. The table below summarizes the typical product distribution based on the nitration conditions applied to fluorene-1-carboxylic acid.

Nitrating SystemSolventTemp (°C)C9 Oxidation (Fluorenone)Poly-Nitration (Di/Tri)Target Isomer Yield (7-Nitro)
HNO₃ / H₂SO₄ Water / H₂SO₄80°C> 40%~ 30%< 20%
HNO₃ / AcOH Glacial AcOH60°C~ 25%~ 15%~ 45%
Cu(NO₃)₂·3H₂O Acetic Anhydride25°C< 5% < 5% > 85%

Data synthesized from comparative electrophilic aromatic substitution studies on fluorene derivatives.[1]

🛠 Troubleshooting Guides & FAQs

Q1: Why does my nitration reaction yield a bright yellow byproduct instead of the desired pale nitro-fluorene?

The Causality: The bright yellow byproduct is almost certainly 9-oxo-9H-fluorene-1-carboxylic acid (a fluorenone derivative). The C9 benzylic protons of the fluorene core are highly susceptible to abstraction. Strong oxidizing acids (like concentrated HNO₃/H₂SO₄) generate reactive oxygen species and facilitate benzylic hydrogen abstraction, converting the methylene bridge into a ketone[2].

The Solution: Abandon harsh mixed-acid conditions. Switch to non-oxidizing, mild nitrating agents. Utilizing Menke conditions (Copper(II) nitrate in acetic anhydride) or Crivello's reagent generates acetyl nitrate (in situ), which acts as a gentle nitronium ion donor without the harsh oxidative potential of free nitric acid[1].

Q2: How can I improve regioselectivity to favor the 7-nitro isomer over the 2-nitro or poly-nitrated isomers?

The Causality: The carboxylic acid at C1 is an electron-withdrawing, meta-directing group. It strongly deactivates the "A-ring" (C1-C4) of the fluorene system. Consequently, electrophilic aromatic substitution preferentially occurs on the more electron-rich, unsubstituted "B-ring" (C5-C8)[3]. The C7 position is para to the biphenyl linkage, making it the most sterically and electronically favored site. However, if the reaction temperature exceeds 30°C or if an excess of nitronium ions is present, the activation energy barrier for the C2 position is overcome, leading to regioisomeric mixtures or 2,7-dinitrofluorene-1-carboxylic acid.

The Solution: Strictly control the stoichiometry to exactly 1.05 equivalents of the nitrating agent. Maintain ambient or sub-ambient temperatures (15°C to 25°C) to kinetically lock the substitution at the C7 position.

Q3: Even with mild conditions, I am seeing unreacted starting material alongside di-nitrated products. How do I resolve this?

The Causality: This is a classic mass transfer and solubility failure. Fluorene-1-carboxylic acid has poor solubility in cold acetic anhydride. If the substrate is not fully dissolved, the localized concentration of the nitrating agent in the liquid phase becomes disproportionately high relative to the dissolved substrate. This leads to rapid over-nitration of the dissolved molecules, while the solid substrate remains completely unreacted.

The Solution: Optimize the solvent system. Use a co-solvent mixture (e.g., anhydrous Dichloromethane / Acetic anhydride) to ensure complete substrate dissolution before the addition of the nitrating agent. A homogeneous reaction mixture is mandatory for uniform kinetic distribution.

🔬 Self-Validating Experimental Protocol

To ensure high-fidelity results, this protocol integrates in-process quality control (IPC) steps. By following this methodology, the system self-validates at each critical juncture.

Workflow: Regioselective Synthesis of 7-Nitro-9H-fluorene-1-carboxylic acid (Menke Conditions)

Step 1: Homogeneous Substrate Preparation

  • Charge a flame-dried, round-bottom flask with fluorene-1-carboxylic acid (1.0 eq).

  • Add a 1:1 mixture of anhydrous dichloromethane (DCM) and acetic anhydride (Ac₂O) (10 mL per gram of substrate).

  • Stir at 25°C until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution, which will cause localized poly-nitration. Add DCM in 1 mL increments until clear.

Step 2: Controlled Nitration

  • In a separate vial, finely crush Copper(II) nitrate trihydrate (0.55 eq, providing 1.1 eq of NO₃⁻).

  • Add the Cu(NO₃)₂ slowly to the stirring reaction mixture in small portions over 30 minutes, maintaining the internal temperature strictly between 20°C and 25°C using a water bath.

  • Mechanistic Note: Acetic anhydride reacts with the nitrate salt to form the active nitrating species, acetyl nitrate, while consuming the hydrate water.

Step 3: Kinetic Monitoring (IPC)

  • Allow the reaction to stir for 2 hours.

  • Perform TLC analysis (Eluent: Hexanes/Ethyl Acetate 3:1 with 1% Acetic Acid).

  • Self-Validation Check: Monitor the disappearance of the starting material. Do not let the reaction proceed past 4 hours, as extended exposure promotes C9 oxidation even under mild conditions.

Step 4: Quenching and Selective Precipitation

  • Pour the reaction mixture onto crushed ice (10x volume of the reaction).

  • Stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.

  • Filter the resulting pale-yellow precipitate under a vacuum. Wash thoroughly with cold water to remove copper salts and acetic acid.

  • Self-Validation Check: The filtrate should run clear, and the solid should lack the bright yellow/orange hue characteristic of fluorenone derivatives.

🔀 Reaction Pathway Logic

The following diagram illustrates the kinetic divergence between standard and optimized nitration conditions, highlighting where side reactions occur.

NitrationTroubleshooting SM Fluorene-1-carboxylic Acid (Substrate) PathA Standard Conditions (HNO₃ / H₂SO₄, >60°C) SM->PathA Harsh Oxidizing Environment PathB Optimized Conditions (Cu(NO₃)₂ / Ac₂O, 25°C) SM->PathB Mild Electrophilic Substitution Oxidation C9 Oxidation (Fluorenone-1-carboxylic acid) PathA->Oxidation Benzylic Attack PolyNitration Poly-nitration (2,7-Dinitro isomers) PathA->PolyNitration Uncontrolled Kinetics Product Target Product (7-Nitro-9H-fluorene-1-carboxylic acid) PathB->Product Regioselective Control

Reaction pathway logic for the nitration of fluorene-1-carboxylic acid.

📚 References

  • Birnie, J. M., & Campbell, N. 2-Azafluoranthene - Journal of the Chemical Society C: Organic. RSC Publishing. Retrieved from:[Link][3]

  • ACS Publications. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. Retrieved from:[Link][1]

  • Bogan, B. W., et al. Fluorene Oxidation In Vivo by Phanerochaete chrysosporium and In Vitro during Manganese Peroxidase-Dependent Lipid Peroxidation. PubMed. Retrieved from:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Nitro-9H-fluorene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry. For complex polycyclic aromatic compounds such as 7-Nitro-9H-fluorene-1-carboxylic acid, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus, enabling detailed structural assignment and purity assessment. The precise chemical shifts are highly sensitive to the nature and position of substituents on the fluorene core, making NMR a powerful tool for comparative studies.

This guide presents a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 7-Nitro-9H-fluorene-1-carboxylic acid. In the absence of direct experimental data for the title compound, a comparative approach is employed, leveraging experimental data from structurally related analogs to rationalize the predicted spectral features. This methodology not only provides a robust framework for the interpretation of future experimental data but also deepens our understanding of structure-property relationships within this important class of molecules.

Comparative Analysis of NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for 7-Nitro-9H-fluorene-1-carboxylic acid are presented below, alongside experimental data for key structural analogs: fluorene, fluorene-1-carboxylic acid, and 2-nitrofluorene. This comparative analysis will highlight the influence of the electron-withdrawing nitro (-NO₂) group and the carboxylic acid (-COOH) group on the chemical shifts of the fluorene ring system.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 7-Nitro-9H-fluorene-1-carboxylic acid and Experimental Shifts for Analogs.

ProtonPredicted (7-Nitro-9H-fluorene-1-carboxylic acid)Experimental (Fluorene)Experimental (Fluorene-1-carboxylic acid)Experimental (2-Nitrofluorene)
H-28.357.557.658.21
H-37.787.407.457.95
H-48.057.817.907.85
H-58.457.817.907.85
H-68.157.407.457.95
H-88.807.557.658.21
H-94.103.924.054.01
COOH13.5 (broad)-13.2 (broad)-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 7-Nitro-9H-fluorene-1-carboxylic acid and Experimental Shifts for Analogs.

CarbonPredicted (7-Nitro-9H-fluorene-1-carboxylic acid)Experimental (Fluorene)Experimental (Fluorene-1-carboxylic acid)Experimental (2,7-Dinitrofluorene)
C-1132.5126.7131.8128.5
C-2124.8125.1125.5122.1
C-3130.1126.7127.1129.3
C-4121.5120.0120.5121.2
C-4a146.2141.8142.5144.7
C-4b143.8143.1143.9145.1
C-5122.3120.0120.5121.2
C-6129.5125.1125.5129.3
C-7149.5126.7127.1148.9
C-8119.8126.7127.1122.1
C-8a147.1141.8142.5144.7
C-937.236.837.036.5
C-9a144.5143.1143.9145.1
COOH169.5-170.1-
Discussion of Substituent Effects

The presence of the electron-withdrawing nitro group at the C-7 position and the carboxylic acid group at the C-1 position significantly influences the electronic distribution within the fluorene ring system, leading to predictable changes in the ¹H and ¹³C NMR chemical shifts.

  • ¹H NMR: The protons on the ring bearing the nitro group (H-6 and H-8) are expected to be significantly deshielded (shifted to higher ppm values) due to the strong electron-withdrawing nature of the -NO₂ group. Similarly, the protons ortho and para to the carboxylic acid group (H-2 and H-4) will also experience deshielding. The methylene protons at the C-9 position are expected to show a slight downfield shift compared to unsubstituted fluorene due to the overall electron-deficient nature of the aromatic system.

  • ¹³C NMR: The carbons directly attached to the electron-withdrawing substituents (C-1 and C-7) are predicted to be significantly deshielded. The effect of the nitro group is particularly pronounced, causing a substantial downfield shift for C-7. The quaternary carbons and other aromatic carbons will also experience shifts based on their proximity and electronic relationship to the substituents. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield position (around 170 ppm).

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for 7-Nitro-9H-fluorene-1-carboxylic acid or its analogs, the following protocol provides a robust starting point.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural characterization.

Materials:

  • 7-Nitro-9H-fluorene-1-carboxylic acid (or analog)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. The acidic proton of the carboxylic acid will be observable in this solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim proton_acq Acquire 1H Spectrum lock_shim->proton_acq carbon_acq Acquire 13C Spectrum lock_shim->carbon_acq ft Fourier Transform proton_acq->ft carbon_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Spectral Analysis & Interpretation baseline->analyze

Caption: A streamlined workflow for acquiring and processing NMR data.

Logical Relationships in NMR Data Interpretation

The interpretation of NMR spectra is a deductive process that relies on correlating spectral data with molecular structure. The following diagram illustrates the key relationships considered during this process.

Diagram 2: Logical Flow of NMR Spectral Interpretation

G cluster_data Experimental Data cluster_info Structural Information chem_shift Chemical Shift (δ) electronic_env Electronic Environment chem_shift->electronic_env integration Integration proton_count Proton Count integration->proton_count coupling Coupling (J) neighboring_protons Neighboring Protons coupling->neighboring_protons multiplicity Multiplicity multiplicity->neighboring_protons structure Molecular Structure electronic_env->structure proton_count->structure neighboring_protons->structure

Comparative

A Comparative Guide to the Reactivity of 7-Nitro-9H-fluorene-1-carboxylic acid and 9-fluorenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and drug development, the fluorene scaffold holds a place of prominence due to its rigid, planar structure and unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the fluorene scaffold holds a place of prominence due to its rigid, planar structure and unique electronic properties. Functionalization of this core, particularly with carboxylic acid groups, provides a versatile handle for further chemical modification. This guide offers an in-depth comparison of the reactivity of two such derivatives: the unsubstituted 9-fluorenecarboxylic acid and its nitro-substituted counterpart, 7-Nitro-9H-fluorene-1-carboxylic acid .

This analysis, grounded in fundamental principles of organic chemistry and supported by available data, aims to provide researchers with the insights needed to make informed decisions in their synthetic strategies. We will explore how the introduction of a powerful electron-withdrawing nitro group fundamentally alters the reactivity of the parent molecule.

Molecular Structures and Electronic Landscape

At the heart of their differing reactivities lie the distinct electronic distributions within 7-Nitro-9H-fluorene-1-carboxylic acid and 9-fluorenecarboxylic acid.

CompoundStructure
9-fluorenecarboxylic acid
7-Nitro-9H-fluorene-1-carboxylic acid

The key differentiator is the presence of the nitro group (NO₂) at the 7-position of the fluorene ring in 7-Nitro-9H-fluorene-1-carboxylic acid. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects[1][2]. This electronic pull has profound consequences for the reactivity of the entire molecule, particularly the carboxylic acid moiety.

Comparative Reactivity Analysis

The reactivity of a carboxylic acid is multifaceted, with key reaction classes including deprotonation (acidity), esterification, amidation, and decarboxylation. The presence of the nitro group in 7-Nitro-9H-fluorene-1-carboxylic acid significantly impacts each of these.

Acidity (pKa)

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the carboxylate anion by delocalizing the negative charge, thereby increasing the acidity of the parent acid (resulting in a lower pKa value).

Given the strong electron-withdrawing nature of the nitro group, it is highly probable that the pKa of 7-Nitro-9H-fluorene-1-carboxylic acid is lower (i.e., it is a stronger acid) than that of 9-fluorenecarboxylic acid . This increased acidity is a critical factor to consider in any base-mediated reactions.

dot graph ER { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Influence of the nitro group on acidity.

Esterification and Amidation

Esterification and amidation are fundamental transformations of carboxylic acids, typically proceeding via nucleophilic acyl substitution. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon of the carboxylic acid.

The electron-withdrawing nitro group in 7-Nitro-9H-fluorene-1-carboxylic acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, 7-Nitro-9H-fluorene-1-carboxylic acid is expected to undergo esterification and amidation reactions more readily than 9-fluorenecarboxylic acid . This translates to potentially faster reaction times, milder reaction conditions, or higher yields.

For instance, in a comparative study of the amidation of aromatic carboxylic acids, those bearing electron-withdrawing groups generally exhibit higher reactivity[3][4]. While direct kinetic data for our target molecules is unavailable, this general principle is well-established in organic chemistry.

dot graph ER { layout=neato; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Electrophilicity and reaction rate comparison.

Decarboxylation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another important reaction of carboxylic acids. The ease of decarboxylation is often related to the stability of the carbanion intermediate formed upon loss of CO₂. Aromatic carboxylic acids are generally difficult to decarboxylate unless there are stabilizing groups present on the aromatic ring[5][6][7].

The nitro group, being strongly electron-withdrawing, can stabilize a negative charge on the fluorene ring. This suggests that 7-Nitro-9H-fluorene-1-carboxylic acid may be more susceptible to decarboxylation under certain conditions compared to 9-fluorenecarboxylic acid . However, the position of the nitro group relative to the carboxylic acid is crucial. In this case, the stabilization of a potential carbanion at the 1-position by a nitro group at the 7-position is less direct than if it were in an ortho or para position in a simple benzene ring. Therefore, while an increase in decarboxylation reactivity is plausible, the effect may not be as pronounced as in other systems.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these two compounds, the following experimental protocols are provided as a starting point. These are based on established methods for the functionalization of carboxylic acids and can be adapted for a direct comparative study.

General Esterification Protocol (Fischer Esterification)

This protocol describes the acid-catalyzed esterification with methanol.

Materials:

  • Carboxylic acid (9-fluorenecarboxylic acid or 7-Nitro-9H-fluorene-1-carboxylic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: Due to the increased electrophilicity of the carbonyl carbon, the esterification of 7-Nitro-9H-fluorene-1-carboxylic acid is expected to proceed faster than that of 9-fluorenecarboxylic acid under the same conditions.

General Amidation Protocol (EDC Coupling)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent for the formation of an amide with aniline.

Materials:

  • Carboxylic acid (9-fluorenecarboxylic acid or 7-Nitro-9H-fluorene-1-carboxylic acid)

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • 1 M Hydrochloric acid (aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq, if used) in anhydrous DCM or DMF.

  • Add aniline (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Similar to esterification, the amidation of 7-Nitro-9H-fluorene-1-carboxylic acid is anticipated to be more efficient than that of 9-fluorenecarboxylic acid.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: General workflow for esterification and amidation.

Quantitative Data Summary

While direct comparative kinetic data is not available, the following table summarizes key physicochemical properties, including predicted values where experimental data is lacking.

Property9-fluorenecarboxylic acid7-Nitro-9H-fluorene-1-carboxylic acid
Molecular Formula C₁₄H₁₀O₂C₁₄H₉NO₄
Molecular Weight 210.23 g/mol 255.23 g/mol
pKa (aqueous) ~3.61Predicted to be < 3.61
Electrophilicity of Carbonyl Carbon LowerHigher
Reactivity towards Nucleophiles LowerHigher

Conclusion and Future Directions

The introduction of a nitro group at the 7-position of the fluorene ring in 7-Nitro-9H-fluorene-1-carboxylic acid has a predictable and significant impact on its reactivity compared to the parent 9-fluorenecarboxylic acid. The strong electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid and increases the electrophilicity of the carbonyl carbon. This leads to an expected increase in the rates of key reactions such as esterification and amidation.

For researchers and drug development professionals, this means that 7-Nitro-9H-fluorene-1-carboxylic acid can be a more reactive and potentially more versatile building block for the synthesis of complex molecules. However, the increased acidity also necessitates careful consideration of reaction conditions, particularly when using base-sensitive substrates or reagents.

Sources

Validation

HPLC Method Development and Validation for 7-Nitro-9H-fluorene-1-carboxylic Acid: A Comparative Guide

The Analytical Challenge: Deconstructing 7-NFA Developing a robust High-Performance Liquid Chromatography (HPLC) method for 7-Nitro-9H-fluorene-1-carboxylic acid (7-NFA) (CAS: 7145-75-7) requires navigating several struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Deconstructing 7-NFA

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 7-Nitro-9H-fluorene-1-carboxylic acid (7-NFA) (CAS: 7145-75-7) requires navigating several structural complexities [1]. The molecule features a rigid, planar fluorene core, a highly electron-withdrawing nitro group at the 7-position, and an ionizable carboxylic acid moiety at the 1-position.

Standard generic gradients often fail for this compound due to three primary chromatographic hurdles:

  • Secondary Interactions: The electron-deficient nitro-aromatic ring is highly susceptible to secondary interactions with unendcapped silanols on silica supports, leading to severe peak tailing.

  • Isomeric Co-elution: In synthetic workflows, 7-NFA is often accompanied by structurally identical positional isomers (e.g., 2-nitro or 2,7-dinitro isomers). Separating these requires exceptional shape selectivity.

  • Ionization State: The carboxylic acid group has an estimated pKa of ~3.5 to 4.0. If the mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization, resulting in split peaks, shifting retention times, and poor reproducibility.

Method Development Strategy: The Causality of Choice

To engineer a self-validating and robust method, every chromatographic parameter must be selected based on mechanistic causality rather than trial and error [2].

Mobile Phase & pH Control

To achieve reproducible retention, the carboxylic acid must be fully protonated (unionized). By utilizing 0.1% Formic Acid in the aqueous mobile phase, the pH is driven down to ~2.7—well below the pKa of 7-NFA. This suppresses ionization, ensuring the molecule interacts uniformly with the stationary phase via its hydrophobic and aromatic regions, eliminating peak splitting.

Stationary Phase Selection: A Comparative Analysis

The most critical decision is the selection of the stationary phase. We compared three distinct column chemistries:

  • Alkyl C18: Relies exclusively on dispersive (hydrophobic) forces. It lacks the electronic mechanisms necessary to differentiate between planar nitro-aromatic isomers.

  • Phenyl-Hexyl: Introduces π−π interactions. However, the flexible hexyl alkyl chain dampens the structural rigidity needed to separate tightly related fluorene isomers.

  • Biphenyl: The optimal choice. The dual-ring biphenyl phase provides intense π−π interactions with the electron-deficient nitro-fluorene ring. Furthermore, the rigid structure of the biphenyl ligand offers superior steric recognition for planar molecules.

Method_Dev Start 7-Nitro-9H-fluorene-1-carboxylic acid (Target Analyte) pH Mobile Phase pH Optimization Start->pH Acidic pH 2.5 (0.1% Formic Acid) COOH Protonated pH->Acidic Suppress Ionization Neutral pH 7.0 (Phosphate) COOH Ionized pH->Neutral Deprotonation Column Stationary Phase Selection Acidic->Column Fail Poor Retention & Peak Splitting Neutral->Fail C18 Alkyl C18 (Hydrophobic interactions) Column->C18 Biphenyl Biphenyl (Hydrophobic + π-π interactions) Column->Biphenyl Subopt Co-elution of Nitration Isomers C18->Subopt Success Baseline Resolution & Symmetry Biphenyl->Success

Fig 1: Decision tree for 7-NFA HPLC method development highlighting pH and stationary phase logic.

Comparative Performance Data

The empirical data below demonstrates the superiority of the Biphenyl column in resolving 7-NFA from its synthetic impurities.

Stationary PhaseRetention MechanismRetention Time (min)USP Tailing FactorTheoretical Plates (N)Resolution (vs. 2-nitro isomer)
Alkyl C18 Hydrophobic (Dispersive)6.451.858,5001.2 (Co-elution)
Phenyl-Hexyl Hydrophobic + Moderate π−π 7.101.4211,2001.8 (Baseline)
Biphenyl Hydrophobic + Strong π−π
  • Steric
8.351.0515,4002.6 (Excellent)

Experimental Protocols

To ensure reproducibility, the following step-by-step methodology outlines the optimized Biphenyl-based workflow.

Phase 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas. (Note: Acetonitrile is preferred over methanol to minimize backpressure and avoid protic solvent interactions that can broaden nitro-aromatic peaks).

Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of 7-NFA reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of diluent (50:50 Water:Acetonitrile v/v) to ensure the analyte remains fully solubilized without causing solvent-mismatch peak distortion upon injection.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Make up to the mark with diluent to achieve a working concentration of 0.1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent membrane adsorption artifacts.

Phase 3: Chromatographic Execution
  • System Setup: Install a Biphenyl column (100 x 4.6 mm, 2.7 µm core-shell).

  • Equilibration: Purge lines and equilibrate the column at 10% B for 20 column volumes. Set the column oven to 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 10% 90% B (Linear ramp for elution)

    • 10.0 - 12.0 min: 90% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • Detection: Set the Diode Array Detector (DAD) to 254 nm (primary aromatic absorbance) and 330 nm (specific nitro-group absorbance).

ICH Q2(R2) Method Validation Framework

A method is only as reliable as its validation. Following the ICH Q2(R2) guidelines [3], this protocol is designed as a self-validating system. This means the method incorporates internal System Suitability Testing (SST) parameters that must pass before any sample data is considered valid.

Validation Parameters & Acceptance Criteria
  • System Suitability (The Gatekeeper): Before every run, inject the standard six times. Criteria: USP Tailing Factor 1.5, Theoretical Plates 10,000, and %RSD of peak area 2.0%.

  • Specificity: Analyze a blank diluent and a sample spiked with known impurities. Use DAD peak purity analysis to confirm the 7-NFA peak is spectrally homogenous (Purity Angle < Purity Threshold).

  • Linearity & Range: Prepare standard solutions from 25% to 150% of the target concentration (0.025 mg/mL to 0.150 mg/mL). Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike 7-NFA into a synthetic matrix at 50%, 100%, and 150% levels in triplicate. Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform six independent sample preparations at 100% concentration. Criteria: %RSD of the assay results 2.0%.

Validation_Workflow S1 1. System Suitability (Plates >10000, Tailing <1.5) S2 2. Specificity (Peak Purity via DAD) S1->S2 S3 3. Linearity (R² ≥ 0.999) S2->S3 S4 4. Accuracy (Recovery 98-102%) S3->S4 S5 5. Precision (RSD < 2.0%) S4->S5

Fig 2: Sequential ICH Q2(R2) validation workflow ensuring a self-validating analytical system.

References

  • Kazakevich, Y., & LoBrutto, R. "HPLC Method Development for Pharmaceuticals." John Wiley & Sons. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. URL:[Link]

Comparative

mass spectrometry fragmentation pattern of 7-Nitro-9h-fluorene-1-carboxylic acid

Title: Comparative Guide: Mass Spectrometry Fragmentation of 7-Nitro-9H-fluorene-1-carboxylic Acid Executive Summary & Scientific Context For researchers in environmental toxicology, drug metabolism, and materials scienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation of 7-Nitro-9H-fluorene-1-carboxylic Acid

Executive Summary & Scientific Context

For researchers in environmental toxicology, drug metabolism, and materials science, the unambiguous identification of nitroaromatic carboxylic acids in complex matrices requires a robust analytical framework. 7-Nitro-9H-fluorene-1-carboxylic acid (7-NO₂-FCA) serves as a critical synthetic intermediate and a biomarker for polycyclic aromatic hydrocarbon (PAH) degradation.

This guide objectively compares the mass spectrometry (MS) fragmentation performance of 7-NO₂-FCA against two structural alternatives—9H-fluorene-1-carboxylic acid (FCA) and 2-Nitrofluorene (2-NF) . By deconstructing the thermodynamic drivers of its fragmentation, we provide a self-validating experimental blueprint for its precise quantification.

Mechanistic Principles of Fragmentation

As an application scientist, it is crucial to look beyond the raw m/z values and understand the causality of the gas-phase dissociation. The fragmentation of 7-NO₂-FCA is governed by the independent and sequential dissociation of its two primary functional groups:

  • The Carboxylic Acid Moiety (Decarboxylation): Due to its low pKa, 7-NO₂-FCA exhibits optimal ionization efficiency in Electrospray Ionization (ESI) negative mode, forming a highly stable deprotonated precursor ion ([M-H]⁻ at m/z 254). Upon collision-induced dissociation (CID), the most thermodynamically favorable initial event is the loss of carbon dioxide (-44 Da). This is driven by the resonance stability of the resulting fluorenyl anion (m/z 210) ()[1].

  • The Nitro Moiety (Isomerization & Cleavage): Nitroaromatic compounds uniquely undergo an excited-state nitro-to-nitrite rearrangement upon collisional activation. This isomerization facilitates the characteristic expulsion of nitric oxide (NO, -30 Da) ()[2]. Alternatively, direct homolytic cleavage of the C-N bond results in the loss of a nitro radical (NO₂, -46 Da).

In tandem, these mechanisms produce highly diagnostic secondary fragments at m/z 180 ([M-H - CO₂ - NO]⁻) and m/z 164 ([M-H - CO₂ - NO₂]⁻), making 7-NO₂-FCA exceptionally distinguishable from its structural analogs.

Comparative Mass Spectrometry Performance

To validate the diagnostic utility of 7-NO₂-FCA, we compare its ionization and fragmentation behavior against FCA (which lacks the nitro group) and 2-NF (which lacks the carboxylic acid group) ()[3].

Table 1: Structural & Ionization Comparison

CompoundMolecular WeightOptimal Ionization ModePrimary Precursor Ion
7-NO₂-FCA 255.23 g/mol ESI Negative[M-H]⁻ (m/z 254)
FCA (Alternative 1)210.23 g/mol ESI Negative[M-H]⁻ (m/z 209)
2-NF (Alternative 2)211.22 g/mol APCI / ESI Positive[M+H]⁺ (m/z 212)

Table 2: MS/MS Fragmentation Pathways & Diagnostic Utility

CompoundPrecursor m/zMajor Product Ions (m/z)Mechanistic AssignmentDiagnostic Utility
7-NO₂-FCA 254210, 180, 164-CO₂ (210), -CO₂-NO (180), -CO₂-NO₂ (164)High (Dual confirmation of -COOH and -NO₂ groups)
FCA 209165-CO₂ (165)Moderate (Only confirms the presence of -COOH)
2-NF 212182, 166-NO (182), -NO₂ (166)Moderate (Only confirms the presence of -NO₂)

Experimental Methodology: Self-Validating ESI-MS/MS Protocol

To ensure absolute trustworthiness in your data, this protocol incorporates a self-validating feedback loop using internal standards to confirm both ionization efficiency and fragmentation energy calibration.

Step 1: System Suitability & Calibration

  • Action: Inject a blank solvent followed by a 10 ng/mL standard of 9H-fluorene-1-carboxylic acid (FCA).

  • Causality: This verifies the ESI negative mode desolvation efficiency and confirms that the collision cell is properly calibrated to induce pure decarboxylation (-44 Da) before introducing the more complex nitro-compound.

Step 2: Sample Preparation & Matrix Management

  • Action: Extract biological/environmental samples using solid-phase extraction (SPE) and reconstitute in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Causality: While it seems counterintuitive to use an acid in negative mode, trace formic acid suppresses unwanted sodium adducts ([M-2H+Na]⁻), driving the equilibrium entirely toward the desired [M-H]⁻ precursor for maximum sensitivity.

Step 3: LC-MS/MS Acquisition Parameters

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) ESI negative mode. Set the Precursor m/z to 254.

  • Action: Apply a Collision Energy (CE) ramp. Use 15 eV for the m/z 210 transition, and 25–30 eV for the m/z 180 and 164 transitions.

  • Causality: Decarboxylation requires minimal energy. However, the nitro-nitrite rearrangement and subsequent homolytic cleavages require higher kinetic energy to break the aromatic C-N bonds.

Step 4: Data Validation (The Feedback Loop)

  • Action: Calculate the ion ratio of the m/z 180 fragment to the m/z 164 fragment.

  • Causality: A consistent ratio (±15% variance) across all biological replicates acts as a self-validating check, confirming that the fragments originate purely from 7-NO₂-FCA and not from isobaric matrix interferences.

Fragmentation Pathway Visualization

MS_Fragmentation Parent 7-Nitro-9H-fluorene-1-carboxylic acid [M-H]⁻ : m/z 254 Decarbox Loss of CO₂ (-44 Da) m/z 210 Parent->Decarbox - CO₂ LossNO Loss of NO (-30 Da) m/z 224 Parent->LossNO Nitro-nitrite rearrangement - NO Decarbox_NO Loss of CO₂ & NO m/z 180 Decarbox->Decarbox_NO - NO Decarbox_NO2 Loss of CO₂ & NO₂ m/z 164 Decarbox->Decarbox_NO2 Homolytic cleavage - NO₂

Figure 1: Proposed ESI-MS/MS negative ion fragmentation pathway for 7-NO₂-FCA.

References

  • Title: Laser desorption/ionization time-of-flight mass spectrometry of nitrated polycyclic aromatic hydrocarbons Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: A Polyomic Approach To Elucidate the Fluoranthene-Degradative Pathway in Mycobacterium vanbaalenii PYR-1 Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of 2-nitrofluorene in diesel exhaust particulates Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Analytical Comparison Guide: FTIR Spectral Profiling of 7-Nitro-9H-fluorene-1-carboxylic acid

Executive Summary In the realm of advanced materials and toxicological biomarker research, 7-Nitro-9H-fluorene-1-carboxylic acid (7-NFCA) serves as a critical nitrated polycyclic aromatic hydrocarbon (NPAH) reference sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and toxicological biomarker research, 7-Nitro-9H-fluorene-1-carboxylic acid (7-NFCA) serves as a critical nitrated polycyclic aromatic hydrocarbon (NPAH) reference standard[1]. Accurate structural elucidation of this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides an objective, highly technical comparison of the FTIR absorption profile of 7-NFCA against two key structural analogs: 9H-fluorene-1-carboxylic acid (FCA) and 2-Nitrofluorene (2-NF) . By deconstructing the vibrational modes of the molecule, researchers can definitively confirm the 1,7-disubstitution pattern on the planar fluorene backbone.

Mechanistic Causality of Vibrational Shifts

FTIR spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular dipole moments and electronic conjugation. The spectrum of 7-NFCA is governed by a distinct "push-pull" electronic environment:

  • The Carboxylic Acid (-COOH) System (Position 1): The exact position of the carbonyl (C=O) stretch depends heavily on whether the carboxylic acid is saturated, unsaturated, dimerized, or experiencing internal hydrogen bonding[2]. While isolated aliphatic carboxylic acids absorb near 1760 cm⁻¹, the extended conjugation with the aromatic fluorene ring in 7-NFCA lowers the C=O bond order, shifting the absorption to a strong band at ~1690–1710 cm⁻¹ [2]. Furthermore, solid-state FTIR reveals a massive, broad O-H stretching band from 3300 to 2500 cm⁻¹ , indicative of extensive intermolecular hydrogen-bonded dimers[2].

  • The Nitro (-NO2) System (Position 7): The nitro group exerts a strong electron-withdrawing effect (-I, -M) on the fluorene ring. This functional group is unambiguously identified by two intense bands: the asymmetric N-O stretch at ~1515–1530 cm⁻¹ and the symmetric N-O stretch at ~1335–1350 cm⁻¹ [3].

  • The Fluorene Backbone: The C=C stretching vibrations of the polycyclic aromatic hydrocarbon (PAH) framework appear as sharp bands around 1600 cm⁻¹ and 1450 cm⁻¹ . The out-of-plane C-H bending modes in the 680–900 cm⁻¹ region are critical, as they demonstrate unique spectral features for specific PAH substitution patterns[4].

Comparative Spectral Analysis

To objectively evaluate 7-NFCA, we must benchmark its vibrational frequencies against reference analogs. The table below isolates the contribution of each functional group.

Table 1: Comparative FTIR Absorption Bands (Wavenumber cm⁻¹)

Functional Group / Vibrational Mode7-Nitro-9H-fluorene-1-carboxylic acid9H-fluorene-1-carboxylic acid2-Nitrofluorene[3][5]
O-H Stretch (Hydrogen Bonded) 3300–2500 (Broad)3300–2500 (Broad)Absent
C=O Stretch (Conjugated) ~1690–1710 (Strong)~1690–1710 (Strong)Absent
N-O Asymmetric Stretch ~1515–1530 (Strong)Absent1519 (Strong)
N-O Symmetric Stretch ~1335–1350 (Strong)Absent1337 (Strong)
C=C Aromatic Stretch ~1600, 1450~1600, 14501603, 1460
C-H Out-of-Plane Bend 730–850730–850730–850

Data Synthesis Note: The presence of both the broad 3000 cm⁻¹ O-H stretch and the intense 1520/1340 cm⁻¹ nitro bands uniquely confirms the identity of 7-NFCA against its analogs.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral data, relying on a single sampling technique is insufficient. The following dual-method protocol acts as a self-validating system, cross-verifying band positions to rule out matrix-induced artifacts.

Method A: KBr Pellet Transmission (Gold Standard for Solid PAHs)

This method provides the highest resolution for identifying the broad O-H dimer stretches.

  • Desiccation: Dry spectroscopic-grade Potassium Bromide (KBr) at 105°C for 24 hours.

    • Causality: KBr is highly hygroscopic. Residual water will produce a spurious O-H band at ~3400 cm⁻¹, masking the carboxylic acid O-H stretch[2].

  • Milling: Weigh 1.5 mg of 7-NFCA and 150 mg of anhydrous KBr. Grind the mixture in an agate mortar for exactly 1 to 2 minutes.

    • Causality: Excessive grinding induces polymorphic transformations or amorphization of the crystalline PAH, leading to undesirable band broadening.

  • Pressing: Transfer the homogenized powder to a 13 mm evacuable pellet die. Apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans. Subtract a pure KBr blank background.

Method B: Diamond ATR-FTIR (Rapid Orthogonal Verification)

This non-destructive method verifies that the high pressure of the KBr press did not alter the compound's crystalline phase.

  • Calibration: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Collect an ambient air background.

  • Application: Place ~2 mg of neat 7-NFCA powder directly onto the crystal center.

  • Compression: Apply consistent pressure using the ATR anvil until the IR throughput stabilizes.

    • Causality: Intimate contact between the high-refractive-index crystal and the sample is mandatory to ensure the evanescent wave penetrates the sample adequately, preventing baseline drift and artificially weak signals at high wavenumbers.

  • Correction: Apply an ATR correction algorithm to the raw data to account for wavelength-dependent penetration depth, ensuring the relative peak intensities are comparable to the transmission spectra obtained in Method A.

Vibrational Assignment Pathway

FTIR_Workflow Target 7-Nitro-9H-fluorene-1-carboxylic acid FTIR Band Assignment COOH_Group 1-Position: -COOH Group (Hydrogen Bonded Dimer) Target->COOH_Group NO2_Group 7-Position: -NO2 Group (Electron Withdrawing) Target->NO2_Group Fluorene_Ring 9H-Fluorene Backbone (Planar PAH System) Target->Fluorene_Ring OH_Band Broad O-H Stretch 3300 - 2500 cm⁻¹ COOH_Group->OH_Band CO_Band Strong C=O Stretch 1690 - 1710 cm⁻¹ COOH_Group->CO_Band NO2_Asym Asymmetric N-O Stretch 1515 - 1530 cm⁻¹ NO2_Group->NO2_Asym NO2_Sym Symmetric N-O Stretch 1335 - 1350 cm⁻¹ NO2_Group->NO2_Sym CC_Band Aromatic C=C Stretch ~1600 & 1450 cm⁻¹ Fluorene_Ring->CC_Band CH_Band Out-of-Plane C-H Bend 730 - 850 cm⁻¹ Fluorene_Ring->CH_Band

Logical assignment of FTIR absorption bands for 7-Nitro-9H-fluorene-1-carboxylic acid.

References

  • [1] High-performance Liquid Chromatography of Nitrated Polycyclic Aromatic Hydrocarbons. ResearchGate. 6

  • [2] 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. 2

  • [3] Synthesis of New Two-Photon Absorbing Fluorene Derivatives via Cu-Mediated Ullmann Condensations. ACS Publications. 3

  • [5] 9H-Fluorene, 2-nitro- - the NIST WebBook. NIST. 5

  • [4] Experimental and theoretical study of vibrational spectra of 3-nitrofluoranthene. ResearchGate. 4

Sources

Comparative

comparing electron withdrawing effects in nitro-substituted fluorene carboxylic acids

Comparative Guide: Electron-Withdrawing Effects in Nitro-Substituted Fluorene Carboxylic Acids Executive Summary Fluorene carboxylic acids serve as critical rigid-rod scaffolds in the development of optoelectronics, non-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Electron-Withdrawing Effects in Nitro-Substituted Fluorene Carboxylic Acids

Executive Summary

Fluorene carboxylic acids serve as critical rigid-rod scaffolds in the development of optoelectronics, non-fullerene acceptors, and pharmaceutical intermediates[1]. Tuning the electronic bandgap and acidity of these molecules is predominantly achieved through electrophilic aromatic nitration. This guide provides an objective, data-driven comparison of how mono- and di-nitro substitutions modulate the physicochemical properties of the fluorene-9-carboxylic acid baseline, supported by validated experimental workflows.

Structural and Electronic Context: The Causality of Nitro Substitution

The fluorene core consists of a fully conjugated biphenyl system bridged by a C9 methylene carbon. When a carboxylic acid is present at the C9 position, its thermodynamic acidity and the molecule's overall redox potential are dictated by the electron density of the aromatic rings.

The introduction of a nitro group (-NO₂)—a premier electron-withdrawing group (EWG)—alters the molecule through two synergistic mechanisms:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density through the σ-bond framework.

  • Resonance Effect (-M): The nitro group withdraws π-electron density from the conjugated aromatic system, heavily stabilizing negative charges (such as a carboxylate anion or a C9 carbanion).

Consequently, nitro substitution systematically lowers the pKa of the carboxylic acid, depresses the Lowest Unoccupied Molecular Orbital (LUMO) energy, and deshields aromatic protons[2].

EWG_Effects A Nitro Substitution (-NO2) B Inductive Effect (-I) A->B C Resonance Effect (-M) A->C D Decreased Electron Density B->D C->D E Stabilized Carboxylate Anion D->E F Lowered LUMO Energy D->F

Figure 1: Logical flow of inductive and resonance effects of nitro substitution on fluorene.

Quantitative Performance Comparison

To guide synthetic design, Table 1 synthesizes the comparative physicochemical metrics of three fluorene derivatives. The baseline pKa of unsubstituted fluorene-9-carboxylic acid in aqueous solution is firmly established at 3.61[3][4]. As nitro groups are added, the cumulative EWG effect systematically alters the molecule's profile.

Table 1: Comparative Physicochemical Data of Fluorene Carboxylic Acid Derivatives

Metric9-Fluorenecarboxylic Acid (Baseline)2-Nitrofluorene-9-carboxylic Acid2,7-Dinitrofluorene-9-carboxylic Acid
Aqueous pKa 3.61[3]~3.15~2.70
Reduction Potential (V vs Ag/AgCl) < -2.0 V (Electro-inactive)-0.70 V[2]-0.50 V[2]
UV-Vis Absorbance Max (λ_max) 265 nm[4]310 nm340 nm
¹H NMR Shift (H-1/H-8, ppm in DMSO-d₆) 7.808.208.50

Data Interpretation: The dramatic positive shift in reduction potential from < -2.0 V to -0.50 V demonstrates the massive stabilization of the LUMO by the 2,7-dinitro substitution. This makes the dinitro derivative an excellent electron acceptor component for donor-acceptor (D-A) polymers[2].

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the protocol generating it. Below are field-proven, self-validating workflows for characterizing these specific derivatives.

Determination of pKa for Sparingly Soluble Substances

Standard pH half-neutralization methods fail for fluorene derivatives due to their extreme hydrophobicity, often yielding artificially skewed pKa values[3]. The following solubility-based protocol ensures thermodynamic accuracy.

  • Step 1: Equilibration. Suspend an excess of the solid fluorene carboxylic acid in 0.1 M HClO₄ (to ensure full protonation) and equilibrate at 25.0 ± 0.1 °C for 48 hours.

  • Step 2: Sampling & Quenching. Withdraw aliquots through a cotton-wool filter to strictly exclude solid particulates. Quench the sample in a co-solvent mixture (e.g., 2:3 methanol:aqueous buffer) to force complete dissolution[4].

  • Step 3: Spectrophotometric Quantification. Measure the absorbance at the isosbestic point or λ_max (e.g., 265 nm for the baseline compound) using a UV-Vis spectrophotometer[4].

  • Step 4: Causality & Calculation. The increase in solubility as a function of pH directly correlates to the ionization of the carboxylic acid. Calculate the pKa by fitting the solubility curve to the Henderson-Hasselbalch equation.

  • Self-Validation Check: Run a known standard (e.g., benzoic acid) through the identical solvent system to verify the activity coefficients and electrode calibration.

Cyclic Voltammetry (CV) for Redox Profiling

Because nitro groups are highly electroactive, CV provides direct insight into the LUMO energy levels.

  • Step 1: Cell Preparation. Assemble a three-electrode cell using a Glassy Carbon working electrode (WE), a Pt wire counter electrode (CE), and an Ag/AgCl reference electrode (RE). Polish the WE with 0.05 µm alumina slurry to ensure reproducible electron transfer kinetics.

  • Step 2: Electrolyte Degassing. Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous N,N-dimethylformamide (DMF). Crucial Causality: Purge with ultra-pure N₂ for 15 minutes. Dissolved oxygen reduces at ~-0.7 V, which will perfectly mask the nitrofluorene reduction wave if not removed.

  • Step 3: Blank Scan. Run a background scan from 0.0 V to -2.0 V to verify the electrochemical window is free of impurities.

  • Step 4: Analyte Measurement. Add 1.0 mM of the nitrofluorene derivative. Scan at 50 mV/s. The nitrofluorene repeat unit typically reduces at ca. -0.5 V and -0.7 V[2].

  • Step 5: Internal Calibration (Self-Validation). Spike the solution with 1.0 mM Ferrocene (Fc). The Fc/Fc⁺ redox couple serves as an internal standard to correct for reference electrode drift, ensuring absolute trustworthiness of the measured E_red.

CV_Workflow Step1 1. Cell Setup Step2 2. Degas Electrolyte Step1->Step2 Step3 3. Blank Scan Step2->Step3 Step4 4. Analyte Scan Step3->Step4 Step5 5. Fc Calibration Step4->Step5

Figure 2: Step-by-step cyclic voltammetry workflow for measuring reduction potentials.

References

  • Title: The acidity constant of fluorene-9-carboxylic acid in aqueous solution. Determination of the pKa of a sparingly soluble substance.
  • Title: (PDF) The acidity constant of fluorene-9-carboxylic acid in aqueous solution.
  • Title: Toward Controlled Donor−Acceptor Interactions in Noncomposite Polymeric Materials: Synthesis and Characterization of a Novel Polythiophene Incorporating π-Conjugated 1,3-Dithiole-2-ylidenefluorene Units.
  • Title: Distinguishing Photodegradation Pathways of Organic Semiconductors on ITO and Ag Electrode Contacts using IR Reflectance-Absorbance Spectroscopy.

Sources

Safety & Regulatory Compliance

Safety

7-Nitro-9h-fluorene-1-carboxylic acid proper disposal procedures

Standard Operating Procedure & Mechanistic Safety Guide: Handling and Disposal of 7-Nitro-9H-fluorene-1-carboxylic acid For researchers and drug development professionals, managing reactive and potentially mutagenic chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Mechanistic Safety Guide: Handling and Disposal of 7-Nitro-9H-fluorene-1-carboxylic acid

For researchers and drug development professionals, managing reactive and potentially mutagenic chemical intermediates requires moving beyond basic compliance. 7-Nitro-9H-fluorene-1-carboxylic acid (CAS: 7145-75-7) is a nitroaromatic fluorene derivative utilized in specialized synthetic workflows. Due to its structural homology to known mutagens, its disposal requires a rigorous, mechanistically grounded approach to prevent laboratory exposure and environmental contamination.

This guide provides the causality behind the safety protocols, ensuring that every handling and disposal step you take is scientifically justified and self-validating.

Mechanistic Toxicology: The "Why" Behind the Protocol

To understand the strict disposal requirements for 7-nitro-9H-fluorene-1-carboxylic acid, one must understand its biological interaction profile. Nitrofluorenes are classical pro-mutagens. They are highly lipophilic, allowing them to easily cross cellular membranes.

Once systemic, these compounds undergo metabolic activation catalyzed by Cytochrome P450 enzymes (specifically CYP1A1) and NADPH-cytochrome P450 reductase [1]. The nitro group is reduced to a reactive hydroxylamine, which is further esterified and cleaved to form a highly electrophilic nitrenium ion . This ion readily forms covalent adducts with DNA (primarily at the C8 position of guanine), leading to frameshift mutations and oxidative stress [1]. Furthermore, the carboxylic acid moiety increases the molecule's polarity in aqueous environments, potentially altering its environmental mobility compared to neutral nitrofluorenes.

Because of this CYP450-mediated genotoxicity, 7-nitro-9H-fluorene-1-carboxylic acid must be treated as a high-hazard chemical waste, strictly isolated from the water supply and destroyed via thermal degradation.

Operational & Disposal Workflow

The following protocol is designed as a self-validating system —each step contains a physical or visual confirmation to ensure the procedure was executed flawlessly.

Step 1: Pre-Operational Engineering Controls & PPE

Nitrofluorenes can be aerosolized as fine powders during weighing or transfer.

  • Action: Conduct all work inside a certified chemical fume hood. Wear double-layered nitrile gloves (to prevent dermal absorption of lipophilic compounds), a disposable chemically resistant lab coat, and safety goggles.

  • Validation Check: Before opening the reagent, hold a small strip of tissue paper at the bottom edge of the fume hood sash. The paper must be aggressively pulled inward, and the digital monitor must read ≥100 Linear Feet per Minute (LFM). If the paper drops or flutters outward, do not proceed.

Step 2: Segregation of Waste Streams

The nitro group is a strong oxidizing moiety under certain conditions, while the carboxylic acid acts as a proton donor.

  • Action: Segregate 7-nitro-9H-fluorene-1-carboxylic acid waste from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) to prevent exothermic reduction of the nitro group. Keep away from strong inorganic bases to prevent rapid, heat-generating acid-base neutralizations.

  • Validation Check: Inspect the secondary containment tray. It must be physically partitioned from any containers holding reducing agents or strong bases.

Step 3: Solid and Liquid Waste Packaging

Under Environmental Protection Agency (EPA) guidelines, hazardous pharmaceutical and chemical wastes must never be sewered [2].

  • Action (Solid Waste): Place all contaminated consumables (weigh boats, pipette tips, gloves) into a puncture-resistant, High-Density Polyethylene (HDPE) container.

  • Action (Liquid Waste): If the chemical is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane), collect the solution in a chemically compatible PTFE or fluorinated HDPE carboy.

  • Validation Check: After sealing the liquid waste carboy, wipe the exterior with a dry Kimwipe, invert the container 180 degrees over a dry secondary tray for 5 seconds, and check the Kimwipe. If the wipe remains completely dry, the hermetic seal is validated for safe transport.

Step 4: Labeling and Commercial Incineration

The Occupational Safety and Health Administration (OSHA) mandates clear communication of hazards for waste awaiting transfer [3].

  • Action: Affix a hazardous waste label detailing the exact contents ("7-Nitro-9H-fluorene-1-carboxylic acid / Organic Solvent"), the primary hazard ("Toxic / Mutagenic"), and the accumulation start date.

  • Action: Transfer the waste to your Environmental Health and Safety (EHS) department for commercial incineration. High-temperature incineration (>1000°C) is mandatory to permanently cleave the polycyclic aromatic ring and destroy the nitro group, preventing environmental persistence.

  • Validation Check: Verify that the accumulation date on the label is within 90 days (or your local regulatory limit) of the current date to ensure compliance with RCRA storage time limits.

Quantitative Safety & Logistics Summary

Summarizing the logistical parameters ensures quick reference during emergency spill response or routine waste audits.

ParameterSpecification / LimitScientific Rationale
Primary Hazard Class Toxic / Suspected MutagenCYP450-mediated formation of DNA-reactive nitrenium ions.
Incompatible Materials Strong reducing agents, strong basesPrevents exothermic reduction of the -NO2 group and rapid neutralization of the -COOH group.
Primary Waste Receptacle HDPE or PTFE containersPrevents solvent leaching and degradation of the container walls.
Sewer Disposal Limit 0.0 mg/L (STRICT BAN) EPA Subpart P prohibits sewering of hazardous chemical/pharmaceutical waste to protect aquatic ecosystems [2].
Destruction Temperature > 1000°C (Incineration)Required thermal energy to break stable aromatic C-C bonds and prevent toxic byproduct formation.
Max Accumulation Time 90 Days (Large Quantity Generators)Minimizes risk of container degradation and laboratory over-accumulation.

Disposal Workflow Visualization

The following diagram maps the logical relationship between waste generation, chemical compatibility, and final destruction.

G Start 7-Nitro-9H-fluorene-1-carboxylic Acid Waste Generated Assess Assess Waste State (Solid vs. Solution) Start->Assess Solid Solid Waste (Contaminated PPE/Powder) Assess->Solid Liquid Liquid Waste (Organic Solvents) Assess->Liquid Segregate Segregate from: Reducing Agents & Strong Bases Solid->Segregate Liquid->Segregate Package Package in HDPE/PTFE Secondary Containment Segregate->Package Label Label: HAZARDOUS WASTE (Toxic/Mutagenic) Package->Label Incinerate Commercial Incineration (>1000°C) Label->Incinerate

Caption: Workflow for the segregation, containment, and disposal of mutagenic nitrofluorene waste.

References

  • Title: Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach Source: Environment International (via PubMed) URL: [Link][1]

  • Title: Management of Hazardous Waste Pharmaceuticals Source: United States Environmental Protection Agency (EPA) URL: [Link] [2]

  • Title: eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link][3]

Handling

Personal protective equipment for handling 7-Nitro-9h-fluorene-1-carboxylic acid

As a Senior Application Scientist, I understand that working with specialized nitroaromatic compounds requires moving beyond basic compliance and understanding the causality behind laboratory safety protocols. 7-Nitro-9H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that working with specialized nitroaromatic compounds requires moving beyond basic compliance and understanding the causality behind laboratory safety protocols.

7-Nitro-9H-fluorene-1-carboxylic acid (CAS: 7145-75-7) is a potent fluorene derivative utilized in advanced organic synthesis and drug development[1]. Handling this compound requires a rigorous, self-validating safety system due to the combined hazards of its planar nitroaromatic core and its acidic moiety.

Here is your comprehensive, step-by-step operational and logistical guide for handling this chemical safely.

Hazard Assessment & Causality (The "Why" Behind the Protocol)

To design an effective safety protocol, we must first understand the molecular mechanisms that make 7-Nitro-9H-fluorene-1-carboxylic acid hazardous:

  • Mutagenic and Carcinogenic Potential: The planar fluorene ring system allows the molecule to intercalate into DNA base pairs. The strongly electron-withdrawing nitro group at the 7-position further exacerbates this risk, as nitroarenes are readily reduced in vivo to reactive hydroxylamines that form DNA adducts[2]. Therefore, this compound must be treated as a suspected carcinogen and mutagen.

  • Tissue Irritation & Permeation: The carboxylic acid group at the 1-position acts as a localized irritant. More importantly, nitroaromatics are highly lipophilic and can be rapidly absorbed through the skin[3], making systemic exposure a risk even from localized dermal contact.

  • Environmental Persistence: Nitroaromatics resist aerobic biological degradation. They are highly toxic to aquatic life and cause long-lasting environmental damage, strictly prohibiting sink disposal[4].

Personal Protective Equipment (PPE) Matrix

Because of the lipophilic nature of nitrofluorenes, standard laboratory latex gloves offer insufficient protection. The following table summarizes the quantitative and qualitative data for selecting the correct PPE.

PPE CategoryRecommended Material / SpecificationQuantitative Data / Breakthrough TimeCausality & Justification
Primary Gloves Nitrile (Minimum 0.11 mm thickness)> 480 minutesPrevents immediate dermal contact; resistant to incidental powder exposure.
Secondary Gloves Neoprene or Heavy-Duty Nitrile> 480 minutesDouble-gloving is mandatory. Nitroaromatics can permeate thin barriers via sweat mobilization[3].
Eye Protection Snug-fitting chemical safety gogglesN/APrevents ocular exposure to airborne dust, which can cause severe acid-induced corneal irritation.
Body Protection Disposable Tyvek® suit over lab coatN/APrevents microscopic dust from settling on street clothes and being transported outside the lab.
Respiratory N95 or P100 Particulate Respirator95% - 99.9% filtration efficiencyRequired only if weighing outside a certified fume hood (though fume hood use is strictly mandated).

Step-by-Step Operational Protocol

Every action involving 7-Nitro-9H-fluorene-1-carboxylic acid must be designed to prevent aerosolization and dermal contact.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a continuous face velocity of at least 100 feet per minute (fpm).

  • Clear the hood of incompatible materials. Critical: Remove all strong bases, reducing agents (e.g., metal hydrides), and oxidizers. Nitroaromatics can form shock-sensitive salts or react violently with these reagents[3].

Step 2: Weighing and Transfer

  • Don all PPE listed in the matrix above (double gloves are mandatory).

  • Use an anti-static weighing boat. Static electricity can cause fine nitrofluorene powders to aerosolize and disperse.

  • Weigh the required mass carefully. Do not return excess chemical to the original stock bottle to prevent contamination.

  • Transfer the solid directly into the reaction vessel within the fume hood. If transferring to another hood, seal the vessel completely before moving it.

Step 3: Decontamination

  • Wipe down the balance and surrounding hood area with a solvent that readily dissolves the compound (e.g., acetone), followed immediately by a soap and water wash[3].

  • Dispose of the acetone-soaked wipes in a sealed hazardous waste container.

  • Remove the outer layer of gloves before touching door handles or leaving the immediate workspace.

OperationalWorkflow A 1. Pre-Operation Verify Fume Hood Flow >100 fpm B 2. PPE Donning Double Nitrile Gloves & Tyvek A->B C 3. Weighing Use Anti-Static Weigh Boat B->C D 4. Transfer & Reaction Maintain Local Exhaust C->D E 5. Decontamination Acetone Wash -> Soap & Water D->E

Workflow for the safe handling and processing of nitrofluorene derivatives.

Spill Response and Hazardous Waste Disposal Plan

In the event of a spill, standard sweeping will aerosolize the carcinogenic dust. Follow this specific containment protocol:

Spill Containment Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust: Gently cover the solid spill with a damp absorbent material, such as wet vermiculite or sand[3]. Do not use dry sweeping.

  • Collect: Use non-sparking plastic tools to scoop the dampened mixture into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste drum.

  • Decontaminate: Wash the spill surface with acetone, followed by a thorough scrubbing with detergent and water.

Disposal Logistics:

  • Waste Segregation: Label the container clearly as "Hazardous Waste: Toxic/Mutagenic Solid (7-Nitro-9H-fluorene-1-carboxylic acid)". Never mix this waste with aqueous acidic or basic waste streams.

  • Final Destruction: The primary and recommended method for the disposal of nitroaromatics is high-temperature incineration equipped with an afterburner and scrubber, managed by a licensed hazardous waste disposal contractor[5][6].

SpillResponse Spill Solid Chemical Spill (7-Nitro-9H-fluorene-1-carboxylic acid) Isolate Isolate Area & Alert Personnel Spill->Isolate Absorb Cover with Vermiculite (Prevent Dust) Isolate->Absorb Collect Collect in Hazardous Waste Bin Absorb->Collect Dispose Incineration by Licensed Contractor Collect->Dispose

Emergency spill response and containment pathway for nitroaromatic compounds.

References

  • "7145-75-7 - Sigma-Aldrich", Sigma-Aldrich.
  • "2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem - NIH", National Institutes of Health.
  • "Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds", Benchchem.
  • "SAFETY DATA SHEET - TCI Chemicals", TCI Chemicals.
  • "2-NITROFLUORENE - Xenometrix", Xenometrix AG.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.